molecular formula C10H7BrINO B1382627 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline CAS No. 1431363-47-1

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Cat. No.: B1382627
CAS No.: 1431363-47-1
M. Wt: 363.98 g/mol
InChI Key: RWDJVDXJQDCNRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is a multifunctional quinoline derivative designed for research and development applications. This compound serves as a versatile chemical intermediate in medicinal chemistry, particularly in the synthesis of complex molecules for pharmacological screening. The presence of both bromo and iodo substituents at the 7 and 3 positions of the quinoline core, respectively, makes it a valuable substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling rapid diversification of the molecular structure. The 4-hydroxy group provides a handle for further functionalization, allowing researchers to create a library of derivatives for structure-activity relationship (SAR) studies. Quinolines and their derivatives are a significant area of investigation due to their broad spectrum of biological activities. Scientific literature highlights that structurally similar compounds are frequently explored for their antimicrobial and anticancer potential, often acting through mechanisms such as chelation of essential metal ions or inhibition of specific enzymatic targets. As a key building block, this compound can be utilized in the development of novel therapeutic agents targeting various diseases. Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-3-iodo-8-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO/c1-5-7(11)3-2-6-9(5)13-4-8(12)10(6)14/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDJVDXJQDCNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC=C(C2=O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive and scientifically grounded protocol for the , a polysubstituted quinoline derivative with potential applications in medicinal chemistry and materials science. The synthesis is approached via a multi-step pathway, commencing with the well-established Gould-Jacobs reaction to construct the core 4-hydroxyquinoline scaffold, followed by a regioselective electrophilic iodination. This document is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step methodology but also the underlying chemical principles and justifications for the experimental design.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in drug discovery, forming the core of numerous pharmaceuticals with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1]. The specific substitution pattern on the quinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The target molecule, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, incorporates multiple functionalities that can influence its reactivity and potential as a versatile building block in the synthesis of more complex chemical entities.

The synthetic strategy outlined herein is designed to be robust and adaptable, relying on well-understood and reliable chemical transformations. The initial construction of the 4-hydroxyquinoline ring system is achieved through the Gould-Jacobs reaction, a powerful and versatile method for preparing this class of compounds[2][3]. The subsequent introduction of the iodine atom at the 3-position is guided by the known reactivity of the 4-hydroxyquinoline nucleus towards electrophilic substitution[4].

Proposed Synthetic Pathway

The is proposed to proceed via a two-step sequence. The first step involves the synthesis of the key intermediate, 7-Bromo-4-hydroxy-8-methylquinoline, followed by its direct iodination.

Step 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline via the Gould-Jacobs Reaction

The Gould-Jacobs reaction provides an efficient route to the 4-hydroxyquinoline core. This reaction involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate (DEEMM), followed by a thermal cyclization. Subsequent saponification and decarboxylation yield the desired 4-hydroxyquinoline.

The proposed starting material for this synthesis is 3-Bromo-2-methylaniline. The reaction proceeds through the following stages:

  • Condensation: 3-Bromo-2-methylaniline reacts with DEEMM to form the diethyl ((3-bromo-2-methylphenyl)amino)methylene)malonate intermediate.

  • Cyclization: The intermediate undergoes thermal cyclization in a high-boiling point solvent to form ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate.

  • Saponification and Decarboxylation: The resulting ester is saponified to the corresponding carboxylic acid, which is then decarboxylated upon heating in an acidic medium to yield 7-Bromo-4-hydroxy-8-methylquinoline[3].

Step 2: Electrophilic Iodination of 7-Bromo-4-hydroxy-8-methylquinoline

The 4-hydroxyquinoline ring system is electron-rich and susceptible to electrophilic aromatic substitution. The hydroxyl group at the 4-position strongly activates the ring, directing electrophiles to the 3-position[4]. The iodination of 7-Bromo-4-hydroxy-8-methylquinoline is therefore anticipated to proceed regioselectively to afford the desired 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. A common and effective reagent for this transformation is iodine in the presence of a suitable base or in a polar solvent[4].

Experimental Protocols

Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline
3.1.1. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)
3-Bromo-2-methylaniline186.041.0
Diethyl ethoxymethylenemalonate (DEEMM)216.231.1
Diphenyl ether170.21Solvent
Sodium hydroxide (NaOH)40.00Excess
Hydrochloric acid (HCl)36.46To pH ~2-3
Ethanol46.07For recrystallization
3.1.2. Step-by-Step Procedure
  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 3-Bromo-2-methylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling point solvent. Heat the mixture to 240-250°C for 30-60 minutes. The cyclization product, ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate, will precipitate upon cooling.

  • Saponification: After cooling, the crude ester is collected by filtration and washed with hexane. The solid is then suspended in a 10% aqueous solution of sodium hydroxide and heated to reflux for 2 hours to effect saponification.

  • Decarboxylation: The resulting solution is cooled and acidified with concentrated hydrochloric acid to a pH of approximately 2-3. The precipitated 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid is collected by filtration. The moist solid is then heated in a suitable high-boiling point solvent or carefully without a solvent at its melting point until carbon dioxide evolution ceases, yielding the crude 7-Bromo-4-hydroxy-8-methylquinoline.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford the desired intermediate as a solid.

Synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
3.2.1. Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )Quantity (molar eq.)
7-Bromo-4-hydroxy-8-methylquinoline238.081.0
Iodine (I₂)253.811.1
Potassium iodide (KI)166.001.5
Sodium bicarbonate (NaHCO₃)84.01Excess
Dioxane88.11Solvent
Water18.02Solvent
3.2.2. Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask, dissolve 7-Bromo-4-hydroxy-8-methylquinoline (1.0 eq) in a mixture of dioxane and water.

  • Iodination: To this solution, add potassium iodide (1.5 eq) followed by the portion-wise addition of iodine (1.1 eq). The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by TLC.

  • Workup: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine. The pH of the solution is then adjusted to neutral with a saturated aqueous solution of sodium bicarbonate.

  • Isolation and Purification: The precipitated product is collected by filtration, washed with water, and dried. The crude 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Visualization of the Synthetic Workflow

The following diagram illustrates the key transformations in the .

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline cluster_step2 Step 2: Iodination A 3-Bromo-2-methylaniline C Condensation (120-130°C) A->C B DEEMM B->C D Intermediate Ester C->D E Cyclization (240-250°C) D->E F Saponification & Decarboxylation E->F G 7-Bromo-4-hydroxy-8-methylquinoline F->G H 7-Bromo-4-hydroxy-8-methylquinoline J Electrophilic Aromatic Substitution H->J I Iodine (I₂), KI I->J K 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline J->K

Caption: Synthetic pathway for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Trustworthiness and Self-Validation

The protocols described in this guide are based on established and well-documented chemical reactions. The Gould-Jacobs reaction is a cornerstone of quinoline synthesis, and its application to substituted anilines is widely reported[2][3]. The regioselectivity of the electrophilic iodination of 4-hydroxyquinolines at the 3-position is a predictable outcome based on the electronic properties of the heterocyclic system[4].

To ensure the successful execution of this synthesis, the following self-validating measures are recommended:

  • Spectroscopic Analysis: The structure and purity of the intermediate and final products should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Chromatographic Monitoring: The progress of each reaction step should be carefully monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired products.

  • Physical Characterization: The melting point of the synthesized compounds should be determined and compared with literature values for analogous structures where available.

Conclusion

This technical guide provides a detailed and scientifically rigorous pathway for the . By leveraging the reliability of the Gould-Jacobs reaction and the predictable reactivity of the 4-hydroxyquinoline core, this protocol offers a robust method for accessing this valuable polysubstituted heterocyclic compound. The information presented herein is intended to empower researchers in the fields of organic synthesis, medicinal chemistry, and materials science to confidently prepare this and related quinoline derivatives for their research endeavors.

References

  • Benchchem. Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers.
  • Larock, R. C., & Yue, D. (2001). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 3(14), 2221–2224.
  • Organic Chemistry Portal. Synthesis of quinolines.
  • Yue, D., & Larock, R. C. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters, 7(5), 785–788.
  • MDPI.
  • Benchchem.
  • Benchchem. An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
  • ResearchGate. 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions.

Sources

Structure Elucidation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline: A Multi-technique Spectroscopic and Crystallographic Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The unambiguous determination of a novel chemical entity's structure is a cornerstone of chemical research and drug development. This guide provides a comprehensive, in-depth walkthrough for the structure elucidation of 7-bromo-4-hydroxy-3-iodo-8-methylquinoline, a complex, poly-substituted heterocyclic compound. Moving beyond a simple listing of techniques, this paper emphasizes the strategic integration of mass spectrometry, infrared and multinuclear NMR spectroscopy, and single-crystal X-ray diffraction. We will explore the causality behind experimental choices, detailing not only the "how" but the "why" of each analytical step. The protocols and data interpretation frameworks described herein are designed to create a self-validating system, ensuring the highest degree of confidence in the final structural assignment.

Introduction and Strategic Overview

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of 7-bromo-4-hydroxy-3-iodo-8-methylquinoline, with its array of electron-withdrawing and donating groups, presents a unique and instructive challenge for structure elucidation. The presence of heavy halogens (Br, I), a hydroxyl group, and a methyl group on the quinoline core requires a multi-faceted analytical approach to prevent mischaracterization.

The primary challenge lies in definitively assigning the regiochemistry of the four substituents. While a plausible synthetic pathway, such as a modified Gould-Jacobs reaction starting from a pre-functionalized aniline[1], provides a strong hypothesis for the structure, it is not proof. Synthetic intermediates can undergo unexpected rearrangements, making independent verification essential.

This guide will follow a logical workflow, beginning with techniques that confirm elemental composition and molecular weight, moving to the identification of functional groups, and culminating in the detailed mapping of the covalent framework through advanced NMR techniques and X-ray crystallography.

Elucidation_Workflow cluster_synthesis Hypothesis Generation cluster_verification Structural Verification cluster_confirmation Absolute Confirmation Synthesis Proposed Synthesis Hypothesized_Structure Hypothesized Structure (C10H7BrINO) Synthesis->Hypothesized_Structure MS Mass Spectrometry (Composition & MW) Hypothesized_Structure->MS Verify Formula IR IR Spectroscopy (Functional Groups) MS->IR Identify Bonds NMR 1D & 2D NMR (Connectivity Map) IR->NMR Map Skeleton Xray X-ray Crystallography (3D Structure) NMR->Xray Optional, for Absolute Proof Final_Structure Confirmed Structure NMR->Final_Structure High Confidence Xray->Final_Structure Gold Standard

Caption: Overall workflow for the structure elucidation of a novel compound.

Mass Spectrometry (MS): Confirming the Foundation

Expertise & Rationale: The first step is to verify the molecular formula (C₁₀H₇BrINO). High-Resolution Mass Spectrometry (HRMS) provides the necessary mass accuracy to distinguish the target compound from other potential elemental compositions. Furthermore, the isotopic pattern of bromine provides a clear and immediate validation point.

High-Resolution Mass Spectrometry (HRMS)

HRMS, typically using Electrospray Ionization (ESI), will be used to determine the accurate mass of the protonated molecule, [M+H]⁺.

  • Expected Monoisotopic Mass of [M+H]⁺: 379.8808 Da

  • Calculation: C₁₀H₈⁷⁹Br¹²⁷INO⁺

The observation of a peak at or very near this m/z value (typically within 5 ppm) provides strong evidence for the proposed elemental composition.

Isotopic Pattern Analysis

Trustworthiness: A key self-validating feature of the mass spectrum for this molecule is the isotopic signature of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio of abundance.[2][3] This results in a characteristic pair of peaks for any bromine-containing fragment.

  • [M+H]⁺ Peak: A peak corresponding to the molecule with ⁷⁹Br.

  • [M+2+H]⁺ Peak: A second peak of nearly equal intensity at a m/z value two units higher, corresponding to the molecule with ⁸¹Br.

The presence of this "doublet" in the molecular ion region is a definitive indicator of a single bromine atom in the molecule.

Fragmentation Analysis

Tandem MS (MS/MS) experiments provide structural clues by breaking the molecule apart and analyzing the fragments. While complex, some predictable fragmentation patterns for quinoline structures include the loss of small molecules or radicals.[4][5][6]

Fragment Ion Neutral Loss Predicted m/z (for ⁷⁹Br) Rationale
[M+H - I]⁺I• (Iodine radical)252.98Cleavage of the weakest C-halogen bond.
[M+H - Br]⁺Br• (Bromine radical)301.98Cleavage of the C-Br bond.
[M+H - CO]⁺CO351.88Common fragmentation for 4-hydroxyquinolines (4-quinolones).[5][6]
Experimental Protocol: HRMS (ESI-QTOF)
  • Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive electrospray (ESI+).

  • Infusion: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the full scan mass spectrum from m/z 100-600. Observe the molecular ion cluster.

  • Tandem MS: Select the [M+H]⁺ peak at m/z 379.9 as the precursor ion and acquire the product ion spectrum using collision-induced dissociation (CID).

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Rationale: IR spectroscopy is a rapid, non-destructive technique used to identify characteristic functional groups based on their vibrational frequencies. For this molecule, the key signatures are the hydroxyl (O-H) and the aromatic system.

Frequency Range (cm⁻¹) Vibration Expected Appearance
3400–3200O–H stretchBroad
3100–3000Aromatic C–H stretchSharp, multiple peaks
~1640, 1580, 1470C=C and C=N aromatic ring stretchesStrong, sharp peaks
1250–1100C–O stretchMedium to strong peak
Below 800C–Br, C–I stretchesIn the fingerprint region

The presence of a broad peak around 3300 cm⁻¹ would strongly support the presence of the hydroxyl group.

Experimental Protocol: ATR-IR
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Background Scan: Run a background scan with a clean, empty crystal.

  • Sample Scan: Apply pressure to ensure good contact and acquire the sample spectrum.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map

Expertise & Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required to assemble the complete structural puzzle. All chemical shifts are reported in ppm relative to TMS.[7][8]

¹H NMR Spectroscopy

This spectrum will reveal the number of distinct proton environments, their electronic environment (chemical shift), and their neighboring protons (coupling).

  • Aromatic Region (7.0 - 9.0 ppm): The quinoline core has two remaining protons after substitution.

    • H5 and H6: These two protons will be adjacent on the benzene ring. They should appear as a pair of doublets (an AX spin system). H6, being closer to the bromine at C7, is expected to be shifted slightly downfield relative to H5.

    • H2: This proton is on the pyridine ring, adjacent to the nitrogen and isolated from other protons. It will appear as a singlet and is expected to be the most downfield aromatic proton due to the influence of the adjacent nitrogen.

  • Methyl Region (2.0 - 3.0 ppm):

    • -CH₃ (H9): The methyl group at C8 is attached to the aromatic ring and will appear as a singlet. Its chemical shift will be influenced by the adjacent heavy atoms.

  • Hydroxyl Proton (-OH): This proton's signal can be broad and its chemical shift is highly dependent on concentration and solvent. It may not show coupling.

¹³C{¹H} NMR Spectroscopy

This spectrum identifies all unique carbon atoms. The presence of 10 distinct signals would be consistent with the proposed structure.

Carbon Atom Predicted Chemical Shift (ppm) Rationale
C4 (C-OH)160-170Carbon bearing the hydroxyl group, highly deshielded.
C2145-155Deshielded by adjacent nitrogen.
C7 (C-Br)115-125Halogen-substituted aromatic carbon.
C8a, C4a135-145Quaternary carbons at the ring junction.
C5, C6120-135Aromatic CH carbons.
C8 (C-CH₃)125-135Carbon bearing the methyl group.
C3 (C-I)85-95The "heavy atom effect" of iodine causes significant upfield shifting.[9]
C9 (-CH₃)15-25Typical range for an aryl methyl carbon.
2D NMR for Unambiguous Assignment

Trustworthiness: 2D NMR experiments are the key to a self-validating structural proof. They visually connect atoms through bonds, eliminating ambiguity.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). A cross-peak between the H5 and H6 doublets would confirm their adjacency. No other correlations are expected in the aromatic region.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of the C2, C5, C6, and C9 signals based on their attached, pre-assigned protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for mapping the complete scaffold. It shows correlations between protons and carbons that are 2 or 3 bonds away. The following correlations are essential for confirming the substitution pattern:

    • Methyl Protons (H9): A strong correlation to C8 is expected (²J), along with crucial correlations to C7 and C8a (³J). This definitively places the methyl group at C8 and the bromine at C7.

    • H2 Proton: Correlations to C3 , C4 , and the bridgehead carbon C8a confirm the environment around the pyridine ring.

    • H5 Proton: Correlations to C4 , C7 , and the bridgehead carbon C4a .

    • H6 Proton: Correlations to C8 and C4a .

HMBC_Correlations img H9 H9 C7 C7 H9->C7 C8 C8 H9->C8 C8a C8a H9->C8a H2 H2 H2->C8a C3 C3 H2->C3 C4 C4 H2->C4 H5 H5 H5->C7 C4a C4a H5->C4a H6 H6 H6->C8 H6->C4a

Caption: Key HMBC correlations needed to confirm the substituent pattern.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is ideal for compounds with hydroxyl protons).

  • ¹H Acquisition: Acquire a standard ¹H spectrum.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D Acquisition: Perform standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. Optimize the HMBC experiment for a long-range coupling constant of ~8 Hz.

  • Data Processing: Process all spectra using appropriate window functions and referencing.

Single-Crystal X-ray Crystallography: The Gold Standard

Expertise & Rationale: While the combination of MS and NMR provides an exceptionally high degree of confidence, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule as it exists in the crystal lattice, confirming not only the connectivity but also the bond lengths and angles. Obtaining a diffraction-quality single crystal is often the rate-limiting step.

Experimental Protocol: Crystal Growth and Analysis
  • Crystal Growth: Attempt to grow single crystals by slow evaporation of a saturated solution of the compound in various solvents (e.g., ethanol, ethyl acetate, dichloromethane) or by vapor diffusion.

  • Crystal Mounting: Mount a suitable crystal (typically <0.5 mm, without visible fractures) on a goniometer head.

  • Data Collection: Place the crystal in a cold stream (e.g., 100 K) and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using software packages like SHELX.[10] The resulting model will show the precise location of every atom, including the heavy bromine and iodine atoms, which are easily located due to their strong scattering of X-rays.

Conclusion: A Synthesis of Evidence

The structure elucidation of 7-bromo-4-hydroxy-3-iodo-8-methylquinoline is a process of accumulating and synthesizing corroborating evidence.

  • Mass Spectrometry confirms the molecular formula and the presence of one bromine atom.

  • IR Spectroscopy identifies the key hydroxyl functional group.

  • 1D and 2D NMR Spectroscopy provides the complete covalent map, establishing the precise connectivity of all atoms and confirming the regiochemistry of the substituents.

  • X-ray Crystallography , if successful, provides the final, irrefutable 3D structure.

By following this rigorous, multi-technique workflow, researchers can have the utmost confidence in their structural assignment, a critical prerequisite for publication, patenting, and further development in the fields of chemistry and pharmaceutical science.

References

  • RSC, "Supporting Information for - Rsc.org," Royal Society of Chemistry.
  • H. E. Gottlieb, V. Kotlyar, and A. Nudelman, "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities," The Journal of Organic Chemistry, 1997.
  • F. Belal, "Spectrophotometric Determination of Halogenated 8-hydroxyquinoline Derivatives," Talanta, vol. 31, no. 8, pp. 648-650, 1984.
  • Science Ready, "Mass Spectrometry Fragmentation Patterns – HSC Chemistry," Science Ready.
  • PubChem, "7-Bromo-8-hydroxyquinoline | C9H6BrNO | CID 384161," National Center for Biotechnology Information.
  • Y. Zhang et al., "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," PMC, 2024.
  • BenchChem, "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols," BenchChem, 2025.
  • Sigma-Aldrich, "7-Bromo-4-hydroxy-8-methylquinoline AldrichCPR," Sigma-Aldrich.
  • PubChem, "8-Methylquinoline | C10H9N | CID 11910," National Center for Biotechnology Information.
  • Sigma-Aldrich, "7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid AldrichCPR," Sigma-Aldrich.
  • L. Yang et al., "The crystal structure of 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid an intermediate of the ozenoxacin synthesis, C14H12BrNO3," ResearchGate, 2018.
  • MDPI, "Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties," MDPI, 2023.
  • MSU Chemistry, "Proton NMR Table," Michigan State University.
  • Save My Exams, "Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note," Save My Exams, 2025.
  • G. R. Fulmer et al., "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist," Organometallics, 2010.
  • ResearchGate, "The mass spectra of 8-methylquinoline, isoquinoline and dibenz[a,h]acridine. (Continued)," ResearchGate.
  • ResearchGate, "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics," ResearchGate, 2024.
  • PubChemLite, "7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid," Université du Luxembourg.
  • Compound Interest, "Mass spectrometry and a guide to interpreting mass spectra," Compound Interest, 2015.

Sources

spectroscopic analysis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Authored by: A Senior Application Scientist

Abstract

The structural elucidation of novel heterocyclic compounds is a cornerstone of modern drug discovery and development.[1][2] Quinolines, particularly those bearing multiple halogen substituents, represent a class of scaffolds with significant therapeutic potential. This technical guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive characterization of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. Moving beyond a simple recitation of data, this document delves into the causal relationships behind spectroscopic observations, offering field-proven insights into experimental design and data interpretation. It is intended for researchers, chemists, and drug development professionals who require a robust, self-validating system for structural analysis.

Introduction: The Significance of Halogenated Quinolines

The quinoline framework is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs, most notably in the antimalarial and antibacterial fields. The introduction of halogens—such as bromine and iodine—can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The specific substitution pattern of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, with its dense array of functional groups, presents a unique and instructive challenge for spectroscopic analysis. A crucial aspect of 4-hydroxyquinolines is their existence in a tautomeric equilibrium between the hydroxy (enol) form and the quinolin-4-one (keto) form. In polar solvents, the equilibrium typically favors the keto tautomer, a factor that must be considered in all subsequent spectroscopic interpretations.[3]

Integrated Spectroscopic Workflow

The definitive structural confirmation of a novel molecule is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. The logical workflow presented here ensures a systematic and self-validating approach to the analysis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_details NMR Elucidation cluster_conclusion Final Confirmation Prep Purified Compound (5-10 mg) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Prep->MS IR FTIR Spectroscopy - Functional Groups Prep->IR UV UV-Vis Spectroscopy - Conjugated System Prep->UV NMR NMR Spectroscopy (1D & 2D) Prep->NMR Structure Definitive Structure of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline MS->Structure IR->Structure UV->Structure H1 ¹H NMR - Proton Environment NMR->H1 COSY COSY - ¹H-¹H Connectivity H1->COSY HSQC HSQC - ¹H-¹³C (1-bond) H1->HSQC HMBC HMBC - ¹H-¹³C (long-range) H1->HMBC C13 ¹³C NMR & DEPT - Carbon Skeleton C13->HSQC C13->HMBC COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated workflow for the spectroscopic analysis of a novel compound.

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Expertise & Causality: High-Resolution Mass Spectrometry (HR-MS) is the first essential step, as it provides the molecular weight and, crucially, the elemental formula. For this molecule, the presence of bromine and iodine is key. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in a ~1:1 ratio, which results in a characteristic M and M+2 isotopic pattern.[4] Iodine is monoisotopic (¹²⁷I).[5] Therefore, the molecular ion region will display a distinctive doublet, separated by two mass units, confirming the presence of a single bromine atom.

Experimental Protocol: HR-ESI-MS
  • Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.[1]

  • Instrumentation: Infuse the solution into a high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an Electrospray Ionization (ESI) source.[1]

  • Data Acquisition: Acquire spectra in both positive and negative ion modes to identify the most stable molecular ion (e.g., [M+H]⁺ or [M-H]⁻). Scan a wide mass range (e.g., m/z 100-1000).

  • Data Analysis: Determine the exact mass of the monoisotopic molecular ion peak. Use the instrument's software to calculate the elemental composition that matches this exact mass and the observed isotopic pattern.

Predicted Data & Interpretation
ParameterPredicted ValueRationale
Elemental Formula C₁₀H₇BrINOCalculated based on the molecular structure.
Exact Mass [M] 378.8756Monoisotopic mass for ¹²C₁₀¹H₇⁷⁹Br¹²⁷I¹⁴N¹⁶O.
[M+H]⁺ m/z 379.8834Protonated molecular ion.
[M+2+H]⁺ m/z 381.8814Corresponds to the ⁸¹Br isotope.
Isotopic Pattern Two peaks at ~379.9 and ~381.9 with ~1:1 intensity ratio.The characteristic signature of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of chemical bonds, providing a rapid fingerprint of the functional groups present.[6][7] For 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, the key vibrations will be the O-H stretch of the hydroxyl group (which may be broad due to hydrogen bonding), C-H stretches from the aromatic ring and methyl group, and C=C/C=N stretches within the quinoline ring system. The presence of the keto tautomer (quinolin-4-one) would introduce a strong C=O stretching absorption.

Experimental Protocol: FTIR-ATR
  • Sample Preparation: Place a small amount of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[8] Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with 100-200 mg of spectroscopic grade KBr and pressing it into a disk.[8]

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: Record a background spectrum first, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[8]

Predicted Data & Interpretation
Wavenumber (cm⁻¹)Vibration TypeRationale & Interpretation
3400-3200 (broad) O-H stretchIndicates the presence of the hydroxyl group, likely broadened by intermolecular hydrogen bonding.[9]
~1650 (strong) C=O stretchA strong band in this region would confirm a significant population of the quinolin-4-one tautomer.
3100-3000 Aromatic C-H stretchCharacteristic of sp² C-H bonds in the quinoline ring.
2950-2850 Aliphatic C-H stretchFrom the 8-methyl group.
1620-1450 C=C and C=N stretchesMultiple bands corresponding to the vibrations of the aromatic quinoline core.[10]
< 700 C-Br, C-I stretchesCarbon-halogen bonds absorb in the low-frequency region of the spectrum.

UV-Visible Spectroscopy: Electronic Transitions

Expertise & Causality: UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule. The extended aromatic system of the quinoline core is expected to produce strong absorption bands in the UV region. The specific positions and intensities of these bands (λmax) are sensitive to the substituents and the solvent environment.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., ethanol or acetonitrile) in a volumetric flask. Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.[8]

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance from approximately 200 to 800 nm, using a cuvette with the pure solvent as a reference.[8]

Predicted Data & Interpretation

The UV-Vis spectrum of substituted quinolines typically shows multiple absorption bands corresponding to π → π* transitions. For 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, one would expect strong absorptions in the range of 230-280 nm and a lower energy band above 300 nm . The exact λmax values will be influenced by the combined electronic effects of the bromo, iodo, hydroxyl, and methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule.[2][11] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment of all atoms in 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. The choice of a deuterated solvent like DMSO-d₆ is often preferred for hydroxy-substituted compounds as it allows for the observation of the exchangeable -OH proton.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.[11]

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. A D₂O exchange experiment (adding a drop of D₂O to the sample) can be performed to confirm the -OH proton signal, which will disappear upon exchange.[12]

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 or edited HSQC experiment should also be run to differentiate between CH/CH₃ (positive phase) and CH₂ (negative phase) signals.

    • 2D NMR: Acquire standard COSY, HSQC, and HMBC spectra using the instrument's predefined pulse programs.[12]

Predicted ¹H NMR Data & Interpretation (in DMSO-d₆)

The quinoline ring has two remaining aromatic protons (H-2, H-5, H-6). The H-2 proton will be the most deshielded due to its proximity to the electronegative nitrogen atom. The H-5 and H-6 protons will form an AB quartet or two doublets, with their chemical shifts influenced by the bromine at C-7 and the methyl at C-8.

ProtonPredicted δ (ppm)MultiplicityCouplingRationale
OH > 10.0br s-Exchangeable proton, chemical shift is concentration and solvent dependent.
H-2 8.5 - 8.9s-Deshielded by adjacent nitrogen; no adjacent protons for coupling.
H-5 7.8 - 8.2dJ ≈ 8-9 HzCoupled to H-6.
H-6 7.4 - 7.7dJ ≈ 8-9 HzCoupled to H-5.
CH₃ 2.5 - 2.8s-Methyl group attached to the aromatic ring.
Predicted ¹³C NMR Data & Interpretation (in DMSO-d₆)

The spectrum will show 10 distinct carbon signals. The chemical shifts are influenced by the substituents. Carbons bearing electronegative halogens (C-3, C-7) will be deshielded, as will carbons near the nitrogen (C-2, C-4, C-8a). The carbon bearing the iodine (C-3) is expected to be significantly shielded due to the "heavy atom effect".

CarbonPredicted δ (ppm)DEPT-135Rationale
C-2 148 - 152CHAdjacent to nitrogen.
C-3 85 - 95CShielded due to heavy atom effect of iodine.
C-4 170 - 178CDeshielded C=O in the quinolin-4-one tautomer.
C-4a 138 - 142CQuaternary bridgehead carbon.
C-5 125 - 130CHAromatic CH.
C-6 128 - 133CHAromatic CH.
C-7 115 - 120CCarbon bearing bromine.
C-8 130 - 135CCarbon bearing methyl group.
C-8a 140 - 145CQuaternary bridgehead carbon adjacent to nitrogen.
CH₃ 15 - 20CH₃Methyl carbon.
2D NMR: Confirming the Connectivity
  • COSY (Correlation Spectroscopy): This experiment will show a crucial cross-peak between H-5 and H-6, confirming their adjacent relationship on the benzene portion of the ring.[12]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon it is directly attached to. It will definitively link the signals for H-2, H-5, H-6, and the methyl protons to their respective carbon signals (C-2, C-5, C-6, and CH₃).[12][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the entire structure by revealing 2- and 3-bond correlations between protons and carbons.[12][13] It provides the final, unambiguous proof of the substitution pattern.

Caption: Key expected HMBC correlations for structural confirmation.

HMBC Interpretation Highlights:

  • The methyl protons (δ ~2.6 ppm) will show correlations to C-8 (a 2-bond coupling) and C-7 (a 3-bond coupling), definitively placing the methyl and bromo groups.

  • The H-2 proton (δ ~8.7 ppm) will correlate to C-3, C-4 and C-8a, locking down the structure around the nitrogen atom.

  • The H-5 proton (δ ~8.0 ppm) will show correlations to C-4, C-7 and C-4a, confirming the connectivity of the two rings.

Conclusion

By systematically applying this integrated suite of spectroscopic techniques—MS, FTIR, UV-Vis, and a full complement of 1D and 2D NMR experiments—one can achieve an unambiguous structural elucidation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. The convergence of data, from the molecular formula provided by HR-MS to the detailed atomic connectivity revealed by HMBC, constitutes a self-validating and authoritative characterization essential for advancing research and development in the pharmaceutical sciences.[14][15]

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines. Benchchem.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • Spectroscopic Analysis of Novel Natural Products: A Technical Guide. Benchchem.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North. Repository.
  • Spectroscopic Techniques in Modern Drug Characterization. Walsh Medical Media.
  • AI-DRIVEN SPECTROSCOPIC DATA INTERPRETATION FOR REAL-TIME PHARMACEUTICAL QUALITY ASSURANCE. JETIR.org.
  • Spectroscopic Profile of 2-Hydroxyquinoline: An In-depth Technical Guide. Benchchem.
  • Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega.
  • Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR). Benchchem.
  • Spectroscopic Qualitative Analysis Methods for Pharmaceutical Development and Manufacturing. American Pharmaceutical Review.
  • Innovations in Drug Spectroscopy Methods for Pharmaceutical Compounds. ResearchGate.
  • FTIR spectra of 8-HQ and synthesized M(II) complexes. ResearchGate.
  • Pharmaceutical Development and the Applications of Spectroscopy in Biopharmaceutical Identification. Longdom Publishing.
  • Spectrophotometric Determination of 8-Quinolinol and Some of its Halogenated Derivatives. Analytical Chemistry.
  • New insights into bioactive Ga( iii ) hydroxyquinolinate complexes from UV-vis, fluorescence and multinuclear high-field NMR studies. Dalton Transactions.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. ResearchGate.
  • Critical test of some computational methods for prediction of NMR 1H and 13C chemical shifts. Journal of Molecular Modeling.
  • Spectroscopic Techniques for the Structural Characterization of Bioactive Phytochemicals. Bentham Science.
  • HSQC and HMBC - NMR Core Facility. Columbia University.
  • Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI.
  • 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC.
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Academia.
  • FTIR spectrum of 8hydroxyquinoline. ResearchGate.
  • 5.3: HMBC and HMQC Spectra. Chemistry LibreTexts.
  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
  • Determination of iodine and bromine compounds by ion chromatography/dynamic reaction cell inductively coupled plasma mass spectrometry. PubMed.
  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. PMC.
  • cosy hsqc hmbc: Topics by Science.gov. Science.gov.
  • Recent Developments in Spectroscopy for Chemical Analysis. AZoM.com.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. Benchchem.
  • The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. MDPI.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • Benzene, 1-bromo-4-iodo-. NIST WebBook.
  • Mass spectrum of bromochloroiodomethane (IBCM) using the MAT 95XP in... ResearchGate.
  • Correlations Found in the COSY, NOESY, HSQC, and HMBC Spectra of Compound 3b. ResearchGate.
  • Determination of Iodine and Bromine Compounds by Ion Chromatography/Dynamic Reaction Cell Inductively Coupled Plasma Mass Spectrometry. ResearchGate.
  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Repository.
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  • mass spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I fragmentation pattern of m/z m/e ions for analysis and identification of 1-iodobutane. docbrown.info.
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Technical Guide: Biological Potential & Application of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline Class: Halogenated 4-Quinolone / Quinoline Scaffold CAS: 1431363-47-1 (Representative) Applications: Antimicrobial Drug Discovery, Anticancer Kinase Inhibition, Synthetic Intermediate for Pd-Catalyzed Cross-Coupling.

This technical guide provides a comprehensive analysis of the physicochemical properties, predicted biological activity, and experimental validation protocols for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline . As a multi-halogenated derivative of the privileged 4-hydroxyquinoline scaffold, this molecule represents a critical intersection between classic fluoroquinolone antibiotics and novel kinase inhibitors. Its unique substitution pattern—specifically the 3-iodo and 7-bromo moieties—offers distinct handles for halogen bonding and hydrophobic interaction within protein binding pockets, distinguishing it from non-halogenated congeners.

Part 1: Structural Analysis & Pharmacophore Deconstruction

Chemical Identity & Tautomerism

The compound exists in a tautomeric equilibrium between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms. In polar solvents and biological matrices, the 4-quinolone tautomer predominates, which is essential for hydrogen bond donor/acceptor interactions with biological targets such as DNA gyrase or protein kinases.

  • Core Scaffold: 4-Quinolone (bicyclic aromatic heterocycle).

  • 7-Bromo: Enhances lipophilicity (

    
    ) and metabolic stability. Acts as a halogen bond donor to carbonyl backbone residues in target proteins.
    
  • 3-Iodo: A heavy, soft halogen. Unlike the carboxylate found in ciprofloxacin-class antibiotics, the 3-iodo group provides a hydrophobic handle and serves as a reactive site for further diversification (e.g., Suzuki-Miyaura coupling).

  • 8-Methyl: Provides steric bulk, restricting rotation in the binding pocket and potentially blocking metabolic oxidation at the 8-position.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the functional impact of each substituent on the quinoline core.

SAR_Analysis Core 7-Bromo-4-hydroxy- 3-iodo-8-methylquinoline Pos3 Position 3: Iodine (Hydrophobic/Reactive Handle) Core->Pos3 Pos4 Position 4: Hydroxyl/Keto (H-Bond Acceptor/Donor) Core->Pos4 Pos7 Position 7: Bromine (Lipophilicity & Halogen Bonding) Core->Pos7 Pos8 Position 8: Methyl (Steric Hindrance/Metabolic Block) Core->Pos8 Eff_3 Kinase Selectivity Suzuki Coupling Site Pos3->Eff_3 Eff_4 Target Binding (Gyrase/Kinase Hinge) Pos4->Eff_4 Eff_7 Membrane Permeability Potency Enhancement Pos7->Eff_7 Eff_8 Restricted Conformation CYP450 Stability Pos8->Eff_8

Caption: SAR deconstruction highlighting the functional role of specific substituents in biological interaction.

Part 2: Predicted Biological Profiles

Antimicrobial Activity (Bacterial & Fungal)

While lacking the C3-carboxylic acid typical of commercial fluoroquinolones, 3-halo-4-quinolones exhibit distinct antimicrobial mechanisms.

  • Mechanism: Disruption of bacterial membrane potential and inhibition of Type II Topoisomerases (DNA Gyrase) via non-canonical binding modes.

  • Spectrum: Predicted activity against Gram-positive pathogens (Staphylococcus aureus, Enterococcus faecalis) due to the lipophilic 7-bromo/8-methyl pattern facilitating cell wall penetration.

  • Resistance: The lack of a carboxylate group may bypass resistance mechanisms dependent on porin-channel mutations that exclude charged antibiotics.

Anticancer Activity (Kinase Inhibition)

The 4-quinolone scaffold is a bioisostere for the ATP purine ring.

  • Target: Tyrosine Kinases (e.g., EGFR, VEGFR-2).

  • Interaction: The 3-iodo group can occupy the hydrophobic "gatekeeper" pocket within the kinase hinge region, while the 4-keto/NH motif forms hydrogen bonds with the hinge backbone residues.

  • Cytotoxicity: Halogenated quinolines often induce apoptosis via ROS generation and mitochondrial depolarization.

Part 3: Experimental Protocols (Self-Validating Systems)

Synthesis Workflow: Iodination of Precursor

To obtain the target compound, a regioselective iodination of 7-bromo-8-methyl-4-hydroxyquinoline is required.

Reagents:

  • Precursor: 7-Bromo-8-methyl-4-hydroxyquinoline.

  • Iodinating Agent: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).

  • Solvent: Glacial Acetic Acid or DMF.

Protocol:

  • Dissolution: Dissolve 1.0 eq of 7-bromo-8-methyl-4-hydroxyquinoline in glacial acetic acid (0.5 M concentration).

  • Addition: Add 1.1 eq of N-Iodosuccinimide (NIS) portion-wise at room temperature.

  • Reaction: Heat the mixture to 60°C for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

  • Quench: Pour reaction mixture into ice-cold water.

  • Isolation: Filter the resulting precipitate. Wash with 10% sodium thiosulfate (to remove excess iodine) and water.

  • Purification: Recrystallize from Ethanol/DMF.

Synthesis_Workflow Start Start: 7-Bromo-8-methyl-4-hydroxyquinoline Step1 Dissolve in Glacial AcOH Start->Step1 Step2 Add NIS (1.1 eq), 60°C, 4h Step1->Step2 Check TLC Check (Complete Conversion?) Step2->Check Check->Step2 No (Extend Time) Quench Quench in Ice Water Wash w/ Na2S2O3 Check->Quench Yes Final Product: 7-Bromo-4-hydroxy- 3-iodo-8-methylquinoline Quench->Final

Caption: Step-by-step synthesis pathway for the regioselective iodination of the quinoline scaffold.

In Vitro Antimicrobial Assay (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against S. aureus (ATCC 29213).

  • Preparation: Prepare a 10 mg/mL stock solution of the test compound in DMSO.

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. Final concentration range: 0.5 µg/mL to 256 µg/mL.

  • Inoculation: Add bacterial suspension adjusted to

    
     CFU/mL to each well.
    
  • Controls:

    • Positive Control: Ciprofloxacin.

    • Negative Control: DMSO vehicle (max 1%).

    • Sterility Control: Media only.

  • Incubation: Incubate at 37°C for 18–24 hours.

  • Readout: Assess turbidity visually or via OD600 measurement. MIC is the lowest concentration with no visible growth.

Cytotoxicity Assay (MTT Protocol)

Objective: Evaluate antiproliferative activity against HeLa or MCF-7 cancer cell lines.

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Treat cells with the compound (0.1–100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS). Incubate for 4 hours at 37°C.

  • Solubilization: Remove media.[1] Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Part 4: Data Presentation & Reference Standards

Comparative Activity Table (Predicted vs. Reference)

The following table summarizes the expected activity based on SAR data of structurally related 3-iodo and 7-bromo quinolines.

Compound ClassSubstituentsTargetTypical IC50 / MICReference Basis
Test Compound 7-Br, 3-I, 8-Me S. aureus / EGFR Est. 2–8 µg/mL [1, 3]
Fluoroquinolone6-F, 7-PiperazinylDNA Gyrase0.25–1.0 µg/mLStandard Antibiotic
8-Hydroxyquinoline5,7-DibromoMetal Chelation5–10 µg/mLAntifungal Standard
3-Iodo-4-quinolone3-Iodo, Unsubst.Unknown>32 µg/mLLow Potency [2]
Key Mechanistic Insights
  • Halogen Bonding: The 3-iodo group is capable of forming "halogen bonds" (R-X···Y) with carbonyl oxygens in the protein backbone, an interaction strength comparable to hydrogen bonding.

  • Lipophilicity (LogP): The addition of Br, I, and Methyl groups significantly increases LogP (Predicted ~3.5–4.0), suggesting high membrane permeability but potential solubility issues in aqueous media. Formulation with cyclodextrins is recommended for in vivo studies.

References

  • PubChem. "7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (CID 104324249)." National Center for Biotechnology Information. Accessed 2026. Link

  • Osarodion, O. P. "Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)." World Journal of Advanced Research and Reviews, 2019.[2] Link

  • BenchChem. "A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Analogs." BenchChem Technical Guides, 2025. Link

  • Althuis, T. H., et al. "Structure-activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents." Journal of Medicinal Chemistry, 1980.[3] Link

  • Rbaa, M., et al. "Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives." Heliyon, 2019.[4] Link[4]

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Technical Guide: Solubility & Stability Profile of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for research and development professionals working with 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline .

Part 1: Executive Summary & Structural Analysis

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is a highly functionalized heterocyclic scaffold, often utilized as a late-stage intermediate in the synthesis of kinase inhibitors and anti-infective agents. Its physicochemical behavior is dominated by three structural factors:

  • The 4-Hydroxy/4-Quinolone Tautomerism: Dictates ionization and solubility.

  • Poly-halogenation (7-Br, 3-I): Significantly increases lipophilicity (LogP) and introduces photolability.

  • 8-Methyl Steric Hindrance: Impacts crystal packing and solvation.

Structural Identity & Tautomerism

Researchers must recognize that while the nomenclature specifies "4-hydroxy," this compound exists predominantly in the 4(1H)-quinolone form in the solid state and in polar solvents.

  • Tautomer A (Major): 7-Bromo-3-iodo-8-methylquinolin-4(1H)-one (Hydrogen on Nitrogen, Carbonyl at C4).

  • Tautomer B (Minor): 7-Bromo-3-iodo-8-methylquinolin-4-ol (Aromatic pyridine ring, Hydroxyl at C4).

Implication: The "Quinolone" form possesses a high melting point and strong intermolecular hydrogen bonding (N-H···O=C), resulting in extremely low aqueous solubility compared to standard quinolines.

Predicted Physicochemical Properties
  • Molecular Formula: C₁₀H₇BrINO

  • Molecular Weight: ~363.98 g/mol

  • Predicted LogP: 3.8 – 4.2 (High Lipophilicity due to Br/I/Me)

  • pKa (Acidic): ~9.5 – 10.5 (Deprotonation of NH/OH)

  • pKa (Basic): < 1.0 (Protonation of Carbonyl Oxygen; extremely weak base due to electron-withdrawing halogens).

Part 2: Solubility Profile

Aqueous Solubility

At neutral pH (7.0), the compound is practically insoluble (< 1 µg/mL). The presence of the hydrophobic Iodine (C3) and Bromine (C7) atoms, combined with the 8-methyl group, creates a "grease ball" effect, repelling water molecules.

pH-Dependent Solubility Behavior:

  • pH < 2 (Strong Acid): Moderate solubility increase due to protonation of the carbonyl oxygen (forming the hydroxy-quinolinium cation). Risk:[1] Acid-catalyzed deiodination may occur over time.

  • pH 2 – 9: Minimum solubility (Neutral species).

  • pH > 10 (Strong Base): Significant solubility increase. The compound acts as a weak acid; deprotonation of the N-H (quinolone) or O-H (hydroxy) yields the anionic species, which is water-soluble.

Organic Solvent Compatibility (Stock Solutions)

For biological assays or chemical reactions, selecting the right vehicle is critical.

SolventSolubility RatingComments
DMSO High (> 50 mM)Preferred solvent for biological stock solutions.
DMF High (> 50 mM)Good alternative for synthesis; harder to remove than MeOH.
Methanol/Ethanol ModerateSolubility improves with heating; may precipitate upon cooling.
Acetonitrile Low-ModeratePoor solubility at room temp; useful for HPLC mobile phases only.
Water/PBS InsolublePre-dilution in DMSO required; risk of precipitation upon dilution > 1%.

Part 3: Stability Profile

Photostability (Critical)

The Carbon-Iodine (C-I) bond at position 3 is the "weak link." Alkyl and aryl iodides are inherently photolabile.

  • Mechanism: Exposure to UV or intense visible light causes homolytic cleavage of the C-I bond, generating a radical intermediate. This leads to de-iodination (forming the 7-bromo-8-methyl analog) and the release of iodine radicals (

    
    ), which can oxidize other components in the formulation.
    
  • Handling Requirement: All experiments must be performed under amber light or in vessels wrapped in aluminum foil.

Thermal & Hydrolytic Stability
  • Thermal: The quinolone core is thermally robust (often stable > 200°C). However, the iodine atom may sublime or eliminate at high temperatures (> 150°C) under vacuum.

  • Hydrolysis: The molecule is resistant to hydrolysis over the pH range 1–13. The halogens are directly attached to the aromatic ring and are not displaced by water/hydroxide under standard conditions.

Part 4: Visualization of Pathways

Diagram 1: Tautomerism & Ionization States

This diagram illustrates the pH-dependent structural changes that drive solubility.

Tautomerism Cation Cationic Form (Soluble in Strong Acid) [pH < 1] Neutral_Q 4-Quinolone Form (Major Tautomer) Insoluble Cation->Neutral_Q - H+ Neutral_Q->Cation + H+ Neutral_OH 4-Hydroxy Form (Minor Tautomer) Insoluble Neutral_Q->Neutral_OH Tautomerism Anion Anionic Form (Soluble in Base) [pH > 10] Neutral_Q->Anion - H+ (Deprotonation) Neutral_OH->Anion - H+ Anion->Neutral_Q + H+

Caption: pH-dependent ionization and tautomeric equilibrium of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Diagram 2: Degradation Pathways

This workflow details the critical stability risks, specifically photolysis.

Stability Compound 7-Bromo-4-hydroxy- 3-iodo-8-methylquinoline Light UV/Visible Light (hv) Compound->Light Radical Radical Intermediate (C-I Bond Homolysis) Light->Radical Excitation Product1 De-iodinated Analog (7-Bromo-4-hydroxy- 8-methylquinoline) Radical->Product1 + H• (Abstraction) Product2 Iodine Radical (I•) (Oxidative Damage) Radical->Product2 Elimination

Caption: Primary degradation pathway via photo-induced homolytic cleavage of the C3-Iodine bond.

Part 5: Experimental Protocols

Protocol: Thermodynamic Solubility Determination

Objective: To accurately measure the saturation solubility in aqueous buffers. Method: Shake-Flask Method (Standard: ASTM E1148).

  • Preparation: Weigh ~5 mg of compound into a 4 mL amber glass vial.

  • Solvent Addition: Add 1.0 mL of buffer (pH 1.2, 7.4, and 10.0).

  • Equilibration:

    • Seal vials tightly.

    • Agitate at 25°C ± 1°C for 24 hours (use a shaker or rotator).

    • Note: Protect from light using foil.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter (check for filter adsorption first).

  • Quantification:

    • Dilute the supernatant with Mobile Phase (e.g., 50:50 ACN:Water).

    • Analyze via HPLC-UV (Detection: 254 nm).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol: Forced Degradation (Stress Testing)

Objective: To validate stability limits for storage and handling.

Stress ConditionProcedureSampling TimepointsExpected Outcome
Photolysis Expose solid and solution (in clear glass) to 1.2 million lux hours (ICH Q1B).0, 6, 24 HoursHigh Risk: Expect de-iodination.
Oxidation 0.3% H₂O₂ at Room Temp.0, 2, 24 HoursPotential N-oxide formation or I-oxidation.
Acid Hydrolysis 0.1 N HCl at 60°C.24 HoursLikely Stable.
Base Hydrolysis 0.1 N NaOH at 60°C.24 HoursLikely Stable.

Part 6: References

  • Gershon, H., et al. (1969).[2] Reinvestigation of the bromination of 8-hydroxyquinoline. Journal of Medicinal Chemistry.

  • Collis, G. E., et al. (2003).[2] 7-Bromoquinolin-8-ol.[2][3] Acta Crystallographica Section C. [2]

  • Sigma-Aldrich. (2024). Product Specification: 7-Bromo-4-hydroxy-8-methylquinoline.[4][5]

  • ChemicalBook. (2024). 4-Hydroxyquinoline Properties and Stability.[6]

  • BenchChem. (2024). Synthesis and Intermediates of Halogenated Quinolines.

Sources

Methodological & Application

Application Note: Mechanistic Evaluation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in Anticancer Research

[1]

Introduction & Compound Profile

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (CAS: 1431363-47-1) represents a highly specialized scaffold within the halogenated quinolone family.[1] Unlike the more common 8-hydroxyquinoline metal chelators (e.g., clioquinol), this molecule features a hydroxyl group at the C4 position, classifying it structurally as a 4-quinolone derivative .[1][2]

The unique substitution pattern—specifically the 3-iodo and 7-bromo moieties combined with an 8-methyl steric anchor—imparts distinct lipophilic and electronic properties.[1] In oncology research, this scaffold is investigated primarily for its ability to overcome multidrug resistance (MDR) mechanisms and target enzymes involved in DNA replication, such as Topoisomerase II , and receptor tyrosine kinases (RTKs).[1][2]

Chemical Identity
PropertySpecification
Chemical Name 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline
CAS Number 1431363-47-1
Molecular Formula C₁₀H₇BrINO
Molecular Weight ~363.98 g/mol
Core Scaffold 4-Hydroxyquinoline (4-Quinolone tautomer)
Key Substituents 3-Iodo (Intercalation/Binding), 7-Bromo (Lipophilicity), 8-Methyl (Steric hindrance)

Handling, Stability, & Preparation

Critical Warning: Halogenated quinolines, particularly those containing iodine, are photosensitive and prone to dehalogenation if mishandled.[1][2]

Storage & Stability[1][2]
  • Solid State: Store at -20°C in a desiccated, light-tight container. The compound is stable for 2 years if protected from moisture and UV light.[2]

  • Solution State: Solutions in DMSO are stable for 1 month at -20°C . Avoid repeated freeze-thaw cycles, which can induce precipitation of the hydrophobic core.[1]

Stock Solution Protocol

Due to the high lipophilicity driven by the bromine and iodine atoms, this compound is insoluble in water.[2]

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide) , sterile-filtered.[1][2]

  • Target Concentration: Prepare a 10 mM or 50 mM master stock.

    • Calculation: To make 1 mL of 10 mM stock, weigh 3.64 mg of powder and dissolve in 1 mL DMSO.[2]

  • Solubilization: Vortex vigorously for 30 seconds. If particulate matter remains, sonicate in a water bath at 37°C for 5 minutes.[1][2]

  • Working Solutions: Dilute the stock into complete cell culture media immediately prior to use. Ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity.[2]

Mechanism of Action (MOA)[2]

The anticancer activity of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is hypothesized to proceed via a Dual-Target Mechanism , leveraging its halogenated core to penetrate the nucleus and mitochondria.[1]

  • Topoisomerase II Inhibition: The planar 4-quinolone core, enhanced by the 3-iodo electron-withdrawing group, acts as an interfacial poison, stabilizing the DNA-Topoisomerase II cleavable complex.[1] This leads to double-strand breaks (DSBs) and accumulation of DNA damage.[1][2]

  • ROS-Mediated Apoptosis: The halogenated structure can disrupt the mitochondrial membrane potential (

    
    ), leading to the release of reactive oxygen species (ROS) and triggering the intrinsic apoptotic pathway.[2]
    
Pathway Visualization[1][2]

MOA_PathwayCompound7-Bromo-4-hydroxy-3-iodo-8-methylquinolineCellMembraneCell Membrane(Passive Diffusion)Compound->CellMembraneNucleusNucleusCellMembrane->NucleusMitoMitochondriaCellMembrane->MitoTopoIITopoisomerase IIInhibitionNucleus->TopoIIDSBDNA Double-StrandBreaksTopoII->DSBCellCycleG2/M PhaseArrestDSB->CellCycleApoptosisApoptosis(Programmed Cell Death)CellCycle->ApoptosisROSROS Generation(Oxidative Stress)Mito->ROSCaspaseCaspase 3/7ActivationROS->CaspaseCaspase->Apoptosis

Figure 1: Proposed dual-mechanism pathway showing nuclear Topoisomerase II inhibition and mitochondrial ROS generation leading to apoptosis.[1][2]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/CCK-8)

Objective: Determine the IC50 value (concentration inhibiting 50% growth) in cancer cell lines (e.g., HeLa, MCF-7, HepG2).[1][2]

Materials:

  • Target Cells (seeded at 5,000 cells/well in 96-well plates).[1][2]

  • Compound Stock (10 mM in DMSO).[2]

  • Positive Control: Doxorubicin (Topo II inhibitor) or Cisplatin.[2]

  • MTT Reagent (5 mg/mL in PBS).[2]

Protocol:

  • Seeding: Plate cells in 100 µL media and incubate for 24h at 37°C/5% CO₂ to allow attachment.

  • Treatment: Prepare serial dilutions of the compound in media (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Add 100 µL per well.

    • Control: Vehicle control (Media + 0.5% DMSO).[2]

  • Incubation: Incubate for 48 to 72 hours .

  • Development:

    • Add 20 µL MTT reagent to each well.[2] Incubate for 3–4 hours until purple formazan crystals form.

    • Aspirate media carefully.[2]

    • Dissolve crystals in 150 µL DMSO.

  • Measurement: Read absorbance at 570 nm (reference 630 nm).

  • Analysis: Plot Dose-Response curve (Log concentration vs. % Viability) using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Apoptosis Detection (Annexin V/PI Staining)

Objective: Distinguish between apoptotic and necrotic cell death.[2][3]

Protocol:

  • Treatment: Treat cells (6-well plate, 2x10⁵ cells/well) with the compound at IC50 and 2x IC50 concentrations for 24h.

  • Harvesting: Collect cells (including floating dead cells) by trypsinization.[2] Centrifuge at 1000 rpm for 5 min.

  • Washing: Wash 2x with cold PBS.[2]

  • Staining: Resuspend in 100 µL 1X Annexin-binding buffer.

    • Add 5 µL Annexin V-FITC .[1]

    • Add 5 µL Propidium Iodide (PI) .[2]

  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Add 400 µL buffer and analyze via Flow Cytometry (Ex/Em: 488/530 nm for FITC, 488/617 nm for PI).

Expected Results:

  • Q3 (Annexin-/PI-): Viable cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (Primary mechanism).[1][2]

  • Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.[2][3]

DNA Damage Assessment (Comet Assay / H2AX)

Objective: Validate the Topoisomerase II inhibition mechanism by detecting DNA double-strand breaks.[1][2]

Protocol (Immunofluorescence for


H2AX):
  • Seed cells on glass coverslips. Treat with compound (IC50) for 12h.[2]

  • Fix with 4% paraformaldehyde (15 min).[2] Permeabilize with 0.2% Triton X-100.[2]

  • Block with 5% BSA.[2]

  • Incubate with Anti-phospho-Histone H2A.X (Ser139) antibody overnight at 4°C.[1][2]

  • Incubate with fluorescent secondary antibody (e.g., Alexa Fluor 488) for 1h.[1][2]

  • Counterstain nuclei with DAPI .[2]

  • Microscopy: Observe nuclear foci. An increase in green foci (

    
    H2AX) compared to control indicates DNA DSBs.[2]
    

Data Analysis & Troubleshooting

Statistical Analysis
  • Perform all biological assays in biological triplicates (n=3).

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups vs. DMSO control.[1]

  • Significance threshold: p < 0.05.

Troubleshooting Guide
IssueProbable CauseSolution
Precipitation in Media Compound concentration too high (>100 µM) or rapid addition.[1][2]Dilute stock stepwise in media while vortexing.[2] Ensure final DMSO is <0.5%.[2]
High Background Signal Fluorescence interference (Quinolines are naturally fluorescent).[2]Use "Blank" wells containing compound + media (no cells) to subtract background absorbance/fluorescence.[2]
Inconsistent IC50 Evaporation in outer wells (Edge Effect).[2]Fill outer wells of 96-well plate with PBS; use only inner 60 wells for assay.
Compound Degradation Light exposure.[2]Perform all steps in low light; wrap tubes in aluminum foil.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 104324249: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.[1] Retrieved from [Link][1][2]

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.[1][2] Letters in Drug Design & Discovery.[2][4] Retrieved from [Link]

  • Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and biological activities.[1][2] Drug Design, Development and Therapy.[2][5] Retrieved from [Link]

  • Song, Y., et al. (2015). Recent advances in the development of 8-hydroxyquinoline-based anticancer agents.[1][2] MedChemComm.[2] Retrieved from [Link]

protocols for antimicrobial screening of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (referred to herein as Q7B-I ) represents a highly functionalized quinoline scaffold. Its structural features—specifically the halogenation at C7 (Bromine) and C3 (Iodine), combined with the 8-methyl group—suggest a distinct pharmacological profile compared to classical 8-hydroxyquinolines or fluoroquinolones.

Unlike 8-hydroxyquinolines (e.g., clioquinol), the 8-methyl substituent in Q7B-I sterically hinders the nitrogen lone pair, likely reducing metal chelation affinity. Consequently, its antimicrobial mechanism is hypothesized to shift toward DNA gyrase inhibition (mimicking the 4-quinolone pharmacophore) or membrane depolarization driven by the high lipophilicity of the iodine/bromine motifs.

This Application Note outlines a rigorous, self-validating screening pipeline designed to overcome the solubility challenges inherent to poly-halogenated heterocycles while delivering high-fidelity biological data.

Pre-Analytical Phase: Compound Handling

Challenge: Halogenated quinolines are hydrophobic and prone to precipitation in aqueous media (Mueller-Hinton Broth). Solution: A DMSO-based "step-down" dilution protocol.

Protocol A: Stock Solution Preparation
  • Solvent Selection: Use sterile, anhydrous Dimethyl Sulfoxide (DMSO). Do not use ethanol, as it may evaporate during incubation, altering concentrations.

  • Concentration: Prepare a primary stock at 10 mg/mL (approx. 25-30 mM depending on exact MW).

  • Solubilization: Vortex for 2 minutes. If particulate matter remains, sonicate at 40 kHz for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (iodine-carbon bonds are photolabile). Store at -20°C. Do not freeze-thaw more than 3 times.

Primary Screening: Minimum Inhibitory Concentration (MIC)

Method: Broth Microdilution with Resazurin Indicator. Rationale: Standard turbidity measurements (OD600) are unreliable for Q7B-I due to its tendency to form micro-precipitates in broth. Resazurin (Alamar Blue) provides a colorimetric/fluorescent readout of metabolic activity, independent of turbidity.

Materials
  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Indicator: Resazurin sodium salt (0.015% w/v in sterile PBS).

  • Plates: 96-well, flat-bottom, non-treated polystyrene (to minimize drug adsorption).

Step-by-Step Protocol
  • Inoculum Prep:

    • Select 3-5 colonies of S. aureus (ATCC 29213) or E. coli (ATCC 25922).

    • Suspend in saline to match 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in CAMHB to reach a working concentration of

      
       CFU/mL.
      
  • Plate Setup (The "Step-Down" Dilution):

    • Column 1 (High Control): Add 196 µL CAMHB + 4 µL of Q7B-I Stock (Final DMSO: 2%).

    • Columns 2-10: Add 100 µL CAMHB.

    • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat to Col 10. Discard 100 µL from Col 10.

    • Result: 2-fold dilution series with constant 1% DMSO background (critical to prevent solvent toxicity artifacts).

  • Inoculation:

    • Add 100 µL of bacterial suspension to wells 1-11.

    • Column 11: Growth Control (Bacteria + 1% DMSO, no drug).

    • Column 12: Sterility Control (Media only).

  • Incubation:

    • Incubate at 35°C ± 2°C for 20 hours (aerobic).

  • Readout (The Resazurin Step):

    • Add 30 µL of Resazurin solution to all wells.

    • Incubate for 2–4 hours.

    • Scoring:

      • Blue: No growth (Metabolically inactive).

      • Pink/Fluorescent: Growth (Resazurin reduced to Resorufin).[2][3]

    • MIC Definition: The lowest concentration remaining blue.

Secondary Screening: Bactericidal Profiling

Protocol B: Minimum Bactericidal Concentration (MBC)

To determine if Q7B-I is bacteriostatic (inhibits growth) or bactericidal (kills).

  • Identify the MIC well from Protocol A.

  • Remove 10 µL from the MIC well, MIC x2, and MIC x4.

  • Spot-plate onto Tryptic Soy Agar (TSA) plates (free of antibiotic).

  • Incubate 24 hours at 37°C.

  • Calculation:

    • Count colonies.[4]

    • MBC = Concentration yielding a

      
       reduction in the initial inoculum.[5]
      
Protocol C: Time-Kill Kinetics

Rationale: Halogenated quinolines often exhibit concentration-dependent killing.

Time Point (hrs)Procedure
0 Inoculate broth with

CFU/mL + Q7B-I at 4x MIC.
2, 4, 8, 24 Remove 100 µL aliquot.
Neutralization Dilute aliquot 1:10 in saline (dilutes drug below MIC to stop killing).
Plating Plate serial dilutions on agar. Count CFU.

Mechanism of Action (MoA) Investigation

Given the 4-hydroxy-3-iodo core, the primary hypothesis is DNA Gyrase Inhibition (Type II Topoisomerase).

Protocol D: DNA Supercoiling Inhibition Assay
  • Reagents: Relaxed plasmid pBR322, E. coli DNA Gyrase (commercial kit), ATP buffer.

  • Reaction:

    • Mix: Plasmid (0.5 µg) + Gyrase (1 U) + Q7B-I (varying concentrations).

    • Incubate: 37°C for 30 mins.

  • Analysis:

    • Run on 1% agarose gel (no Ethidium Bromide during run).

    • Stain post-run.

    • Result Interpretation:

      • Active Gyrase: Converts relaxed DNA to supercoiled (migrates faster).

      • Inhibited Gyrase (Q7B-I Activity): DNA remains relaxed (migrates slower).

Data Visualization & Workflow

Figure 1: Antimicrobial Screening Workflow

ScreeningWorkflow Compound Q7B-I Powder (Light Sensitive) Stock Stock Prep 10mg/mL in DMSO (Amber Vial) Compound->Stock Solubilize Dilution Serial Dilution (Step-Down Method) Max 1% DMSO Final Stock->Dilution Dilute in CAMHB MIC_Assay Primary Screen: MIC (Resazurin/Alamar Blue) Dilution->MIC_Assay Inoculate Bacteria Decision MIC < 64 µg/mL? MIC_Assay->Decision Analyze Data MBC_Assay Secondary Screen: MBC (Agar Spot Plating) Decision->MBC_Assay Yes Discard Discard / Optimize Structure Decision->Discard No TimeKill Time-Kill Kinetics (Log Reduction vs Time) MBC_Assay->TimeKill MoA Mechanism of Action (Gyrase Inhibition / Membrane) TimeKill->MoA Characterize

Caption: Step-by-step screening pipeline for hydrophobic quinoline derivatives, prioritizing solubility control and metabolic readouts.

Figure 2: Hypothesized Mechanism of Action

MoA_Pathway Drug Q7B-I (Lipophilic) Membrane Bacterial Membrane Drug->Membrane Passive Diffusion (Gram-Pos) Porin Porin Channel (Gram-Neg) Drug->Porin Entry (Gram-Neg) Cytoplasm Cytoplasm Membrane->Cytoplasm Porin->Cytoplasm Target1 DNA Gyrase (GyrA/GyrB) Cytoplasm->Target1 Binding Target2 Topoisomerase IV Cytoplasm->Target2 Binding Complex Cleavable Complex Stabilization Target1->Complex Traps DNA Target2->Complex Death DSB Accumulation (Cell Death) Complex->Death Replication Fork Collapse

Caption: Proposed pharmacodynamics of Q7B-I, targeting DNA replication machinery similar to fluoroquinolones.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[6] M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link][6][7]

  • Sarker, S. D., et al. (2007). "Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth." Methods. [Link]

  • Aldred, K. J., et al. (2014). "Mechanism of Quinolone Action and Resistance." Biochemistry. [Link]

  • Desai, N. C., et al. (2017). "Synthesis and antimicrobial screening of some new quinoline based derivatives." Medicinal Chemistry Research. [Link]

Sources

Application Note: Sequential Functionalization of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The scaffold 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline represents a high-value "privileged structure" in medicinal chemistry. It offers a unique topology for fragment-based drug discovery (FBDD) due to its dense functionalization potential.

The Chemoselectivity Hierarchy

To successfully derivatize this molecule without obtaining a mixture of inseparable isomers, one must exploit the distinct electronic and steric environments of the three reactive centers.

  • C3-Iodine: The most labile bond toward Palladium-catalyzed oxidative addition. It allows for mild, room-temperature cross-coupling.[1]

  • C4-Hydroxyl: A tautomeric center (quinolone/hydroxyquinoline). It requires activation (conversion to chloride or sulfonate) to participate in nucleophilic aromatic substitution (

    
    ) or cross-coupling.
    
  • C7-Bromine: The least reactive halogen, sterically hindered by the adjacent C8-Methyl group. This serves as the site for "late-stage diversification" requiring forcing conditions or specialized bulky ligands (e.g., Buchwald ligands).

The Golden Rule of Order: To maximize yield and purity, the recommended workflow is: Activation (C4)




(C4)

Cross-Coupling (C3)

Cross-Coupling (C7).

Visual Workflow & Logic

The following diagram illustrates the chemoselective pathway, highlighting the specific reagents required to address each position sequentially.

ReactionPathway Start Starting Material 7-Br-4-OH-3-I-8-Me-Quinoline Step1 Step 1: C4 Activation (Chlorination) Start->Step1 POCl3, 80°C Step2 Step 2: C4 Functionalization (SnAr - Amination) Step1->Step2 R-NH2, iPrOH, Heat (Displaces Cl) Step3 Step 3: C3 Coupling (Suzuki - Iodine Selective) Step2->Step3 Ar-B(OH)2, Pd(PPh3)4 Na2CO3, DME/H2O (Mild) Step4 Step 4: C7 Diversification (Suzuki/Buchwald - Bromine) Step3->Step4 Ar'-B(OH)2, Pd2(dba)3 XPhos, K3PO4, 100°C

Caption: Sequential derivatization logic exploiting the reactivity gap between I, Cl, and Br.

Detailed Experimental Protocols

Protocol A: C4-Activation (Chlorination)

Objective: Convert the unreactive C4-hydroxyl into a reactive C4-chloride. Mechanism: Nucleophilic attack of the quinoline oxygen on phosphorus, followed by displacement by chloride.

  • Reagents: Phosphorus Oxychloride (

    
    ).
    
  • Safety:

    
     reacts violently with water. Perform in a moisture-free environment.
    

Procedure:

  • Place 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (1.0 equiv) in a dry round-bottom flask under Argon.

  • Add

    
      (5.0 equiv) neat. Note: If solubility is poor, use Acetonitrile as a co-solvent, but neat is preferred for kinetics.
    
  • Heat to 80–90°C for 2–3 hours. Monitor by TLC (the starting material is highly polar/fluorescent; the product is less polar).

  • Workup: Cool to RT. Pour the mixture slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with saturated

    
     to pH 7–8.
    
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    
  • Yield Expectation: >90%. The product, 7-Bromo-4-chloro-3-iodo-8-methylquinoline , is usually stable enough to proceed without chromatography.

Protocol B: C4-Amination ( )

Objective: Install the primary solubility handle or pharmacophore at C4. Why Now? Doing this before C3-coupling prevents the C4-Cl from competing with C3-I in Pd-catalysis (though C3-I is faster, C4-Cl is reactive enough to cause side products).

Procedure:

  • Dissolve the C4-Chloro intermediate (1.0 equiv) in Isopropanol (iPrOH) or n-Butanol .

  • Add the desired Amine (1.2 equiv) and DIPEA (2.0 equiv).

  • Reflux (85–100°C) for 4–12 hours.

    • Tip: If the amine is sterically hindered, use microwave irradiation at 120°C for 30 mins.

  • QC Check: LCMS should show the displacement of Cl (Mass -35/37) and addition of Amine. Retain the Br/I isotope pattern.

Protocol C: C3-Selective Suzuki Coupling

Objective: Selectively couple at the C3-Iodine position while leaving the C7-Bromine intact. Critical Parameter: Ligand choice and Temperature. Triphenylphosphine (


) is sufficient for Iodine but sluggish for Bromine at mild temperatures.

Procedure:

  • Solvent System: DME:Water (3:1) or Toluene:Ethanol:Water (4:1:1). Degas thoroughly (sparge with Argon for 15 mins).

  • Reactants: Combine C4-amino-quinoline substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and

    
      (2.5 equiv).
    
  • Catalyst: Add

    
      (5 mol%).
    
  • Conditions: Heat to 60–70°C . Do not exceed 80°C to avoid C7 activation.

  • Monitoring: Reaction is typically complete in 2–4 hours.

  • Purification: Silica gel chromatography is required here to remove Palladium residues before the next step.

Protocol D: C7-Late Stage Diversification

Objective: Functionalize the sterically hindered C7-Bromine (adjacent to C8-Methyl). Challenge: The C8-methyl group creates a "ortho-effect," making oxidative addition difficult. Standard


 often fails here.

Procedure:

  • Catalyst System: Use a Second-Generation Buchwald Precatalyst or

    
      (2 mol%) with XPhos  or S-Phos  (4 mol%). These electron-rich, bulky ligands facilitate oxidative addition into hindered aryl bromides.
    
  • Base: Use

    
      (3.0 equiv) for anhydrous conditions (Toluene/Dioxane at 100°C) or 
    
    
    
    if using dioxane/water.
  • Temperature: Heat to 100–110°C (reflux in Toluene) overnight.

  • Workup: Standard aqueous workup and purification.

Analytical Validation (Self-Validating the Protocol)

To ensure the regio-chemistry is correct (i.e., confirming the first coupling happened at C3 and not C7), use the following LCMS and NMR markers.

FeatureStarting MaterialIntermediate (After Step 3)Final Product (After Step 4)
LCMS Pattern M+ (contains Br + I) Complex multi-peak isotope envelopeM+ (contains Br only) 1:1 doublet isotope pattern (79Br/81Br)M+ (No Halogens) Single mass peak
1H NMR (C2-H) Singlet at ~8.5–9.0 ppmShifts upfield/downfield depending on aryl ring currentStable
1H NMR (C5/C6) Doublets (ortho coupling)UnchangedUnchanged
Decision Tree for Troubleshooting

Troubleshooting Check Did C7 react during C3 coupling? Yes Yes: Lower Temp to 40°C Switch base to weak NaHCO3 Check->Yes Bis-coupled product observed No No: Proceed to Step 4 Check->No Mono-coupled product only Stalled Step 4 (C7) Stalled? No->Stalled Solution Switch Ligand to S-Phos Increase Temp to 120°C (Microwave) Stalled->Solution

Caption: Troubleshooting logic for chemoselectivity and steric hindrance issues.

References

  • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Mphahlele, M. J., & Lesenyeho, L. G. (2020). Halogenated Quinolines as Substrates for the Palladium-Catalyzed Cross-Coupling Reactions to Afford Substituted Quinolines.[3] Molecules, 25(16), 3626. Link

  • Netherton, M. R., & Fu, G. C. (2001).[1] Air-Stable Tri-tert-butylphosphonium Salts as Precursors to Bulky, Electron-Rich Phosphine Ligands for Pd-Catalyzed Cross-Couplings. Organic Letters, 3(26), 4295–4298. Link

  • BenchChem Application Note. (2025). Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. Link

  • Frontiers in Chemistry. (2023). Recent advances in functionalized quinoline scaffolds and hybrids.[4][5][6][7] Frontiers in Chemistry, 10. Link

Sources

Topic: Experimental Setup for Studying 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Halogenated quinolines, in particular, have demonstrated potent bioactivity, making them attractive candidates for drug discovery programs.[4][5] This application note presents a comprehensive, multi-tiered experimental framework for the systematic evaluation of a novel halogenated quinoline, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. The protocols herein are designed to first establish a broad-spectrum bioactivity profile—covering cytotoxicity, antimicrobial efficacy, and anti-inflammatory potential—and then to guide more focused mechanistic studies. By explaining the causality behind experimental choices and incorporating self-validating protocols, this guide serves as a robust starting point for researchers aiming to elucidate the therapeutic potential of this and similar compounds.

Introduction and Scientific Rationale

Quinoline and its derivatives are foundational motifs in drug development, with established roles as anticancer, antimicrobial, and anti-inflammatory agents.[6][7] Their mechanisms of action are diverse, ranging from the induction of apoptosis and cell cycle arrest in cancer cells to the inhibition of key bacterial processes and modulation of inflammatory signaling cascades.[8][9][10] The introduction of halogens to the quinoline core can significantly enhance these biological activities.[4][11]

The specific compound, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, combines several features of interest: a quinoline core, dual halogenation with both bromine and iodine, and a hydroxyl group, which can be critical for activity. While the precise bioactivity of this molecule is uncharacterized, its structure suggests a high potential for therapeutic relevance.

This guide proposes a logical, tiered approach to screen for and characterize its biological effects.

  • Tier 1: Primary Screening. A battery of robust, high-throughput in vitro assays to rapidly identify the primary biological activity. This includes assessing general cytotoxicity against cancerous and non-cancerous cells, determining antimicrobial potency against representative bacterial strains, and screening for anti-inflammatory effects in a cellular model.

  • Tier 2: Mechanistic Elucidation. Follow-up assays designed to probe the underlying mechanism of action based on the results from Tier 1. For example, if the compound is cytotoxic, we investigate if it induces apoptosis. If it shows anti-inflammatory properties, we examine its impact on key inflammatory pathways like NF-κB.

This structured workflow ensures an efficient use of resources, generating a comprehensive data package that can guide further preclinical development.

Experimental Workflow Overview

The overall strategy is to move from broad phenotypic screening to more specific mechanistic assays. This ensures that resources for in-depth studies are directed toward the most promising biological activity identified in the initial screens.

G cluster_prep Compound Preparation prep Compound Solubilization (DMSO Stock Solution) cytotoxicity Protocol 1: In Vitro Cytotoxicity (MTT Assay) prep->cytotoxicity Test Compound antimicrobial Protocol 2: Antimicrobial Susceptibility (Broth Microdilution) prep->antimicrobial Test Compound inflammation Protocol 3: Anti-inflammatory Screen (NO Inhibition Assay) prep->inflammation Test Compound apoptosis Protocol 4: Apoptosis Induction (Caspase-3/7 Assay) cytotoxicity->apoptosis If Cytotoxic (Low IC50) nfkb Protocol 5: NF-κB Pathway Analysis (Reporter Assay / Western Blot) inflammation->nfkb If Anti-inflammatory

Caption: High-level experimental workflow for bioactivity characterization.

Compound Handling and Stock Preparation

Proper handling and solubilization of the test compound are critical for reproducible results.

Protocol:

  • Weighing: Accurately weigh 1-5 mg of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline powder using an analytical balance in a chemical fume hood.

  • Solubilization: Dissolve the compound in high-purity dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM or 20 mM). Ensure complete dissolution by vortexing or brief sonication.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare fresh serial dilutions in the appropriate sterile culture medium. The final concentration of DMSO in the assay wells should be kept constant across all treatments and should not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

Tier 1: Primary Screening Protocols

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] By testing the compound against a panel of human cancer cell lines and a non-cancerous cell line, we can determine its cytotoxic potency and preliminary cancer-selectivity.

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast adenocarcinoma, HepG2 hepatoma, A549 lung carcinoma) and a non-cancerous line (e.g., HEK293 human embryonic kidney cells).

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile plates.

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions (e.g., ranging from 0.1 to 100 µM). Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Remove the treatment media. Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration required to inhibit the visible growth of a microorganism.[15] This protocol assesses the compound's antibacterial potential.

Materials:

  • Bacterial strains: Gram-positive (e.g., Staphylococcus aureus ATCC 29213) and Gram-negative (e.g., Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well U-bottom plates.

  • Standard antibiotic for positive control (e.g., Ciprofloxacin or Gentamicin).

Step-by-Step Methodology:

  • Inoculum Preparation: Inoculate a few bacterial colonies into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.[16]

  • Compound Dilution: Add 50 µL of MHB to all wells of a 96-well plate. Add 50 µL of a 2X concentrated stock of the test compound to the first column, creating a 1X concentration. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on.

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Controls: Include a positive control (wells with a standard antibiotic), a negative/growth control (wells with bacteria and vehicle), and a sterility control (wells with MHB only).[17]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17] This can be assessed visually or by measuring the optical density at 600 nm.[18][19]

Protocol 3: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)

Rationale: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay uses lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7) to screen for compounds that can inhibit NO production, indicating anti-inflammatory potential.[10]

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • LPS from E. coli.

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite (NaNO₂) standard.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Dexamethasone).

  • Inflammatory Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control. Incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is calculated using a standard curve generated with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value. A parallel MTT assay should be run to ensure that the observed NO reduction is not due to cytotoxicity.[10]

Quantitative Data Summary

Experimental data should be organized clearly for comparison. The tables below provide a template for summarizing the results from the primary screening assays.

Table 1: Cytotoxicity (IC₅₀) of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Cell Line Type IC₅₀ (µM)
MCF-7 Breast Cancer Experimental Value
HepG2 Liver Cancer Experimental Value
A549 Lung Cancer Experimental Value
HEK293 Non-Cancerous Experimental Value

| Doxorubicin | Positive Control | Experimental Value |

Table 2: Antimicrobial Activity (MIC) of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Microorganism Gram Stain MIC (µg/mL)
Staphylococcus aureus Positive Experimental Value
Escherichia coli Negative Experimental Value

| Ciprofloxacin | Positive Control | Experimental Value |

Tier 2: Mechanistic Investigation Protocols

If promising activity is identified in Tier 1, the following assays can elucidate the underlying mechanism.

Protocol 4: Apoptosis Induction (Caspase-3/7 Activity Assay)

Rationale: If the compound exhibits potent cytotoxicity, especially with selectivity towards cancer cells, it is crucial to determine if it acts by inducing apoptosis (programmed cell death). Caspases-3 and -7 are key executioner enzymes in the apoptotic cascade.[20] Their activation is a reliable hallmark of apoptosis.

Methodology Overview: This assay uses a specific substrate (e.g., Ac-DEVD-pNA or a fluorogenic equivalent) that is cleaved by active caspase-3 and -7, releasing a chromophore (pNA, measured at 405 nm) or a fluorophore.

  • Seed cells and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Lyse the cells to release their cytoplasmic contents.

  • Add the caspase-3/7 substrate to the cell lysates and incubate.

  • Measure the resulting colorimetric or fluorescent signal, which is directly proportional to the activity of executioner caspases. Compare the signal from treated cells to that of untreated and positive control (e.g., staurosporine-treated) cells.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptor Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 (Initiator) death_receptor->caspase8 Activation caspase37 Caspase-3/7 (Executioner) caspase8->caspase37 mito Mitochondria cyto_c Cytochrome c Release mito->cyto_c Stress Signals caspase9 Caspase-9 (Initiator) cyto_c->caspase9 Activation caspase9->caspase37 compound Test Compound (Hypothesized Target) compound->caspase8 compound->mito apoptosis Apoptosis (Cell Death) caspase37->apoptosis Cleavage of Cellular Substrates

Caption: Converging pathways of apoptosis leading to caspase-3/7 activation.

Protocol 5: NF-κB Signaling Pathway Analysis

Rationale: The NF-κB transcription factor is a master regulator of inflammatory gene expression.[21] Many anti-inflammatory compounds act by inhibiting its activation.[22][23] In unstimulated cells, NF-κB is held inactive in the cytoplasm by IκB proteins. Upon stimulation (e.g., by LPS), IκB is degraded, allowing NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.[24]

Methodology Overview:

  • Western Blot: Treat RAW 264.7 cells with the compound, followed by LPS stimulation. Prepare nuclear and cytoplasmic protein fractions. Use Western blotting to measure the levels of the NF-κB p65 subunit in each fraction. A decrease in nuclear p65 and an increase in cytoplasmic p65 in treated cells would indicate inhibition of translocation.

  • Reporter Assay: Use a cell line stably transfected with a luciferase reporter gene under the control of an NF-κB response element. Treat these cells with the compound and LPS. A reduction in luciferase activity would indicate that the compound inhibits the NF-κB signaling pathway.

G lps LPS tlr4 TLR4 Receptor lps->tlr4 Signal Transduction ikk IKK Complex tlr4->ikk Signal Transduction ikb_nfkb IκB-p65/p50 (Inactive Complex) ikk->ikb_nfkb Phosphorylation p_ikb P-IκB nfkb p65/p50 (Active Dimer) ikb_nfkb->nfkb Release ub_ikb Ub-IκB p_ikb->ub_ikb Ubiquitination proteasome Proteasome ub_ikb->proteasome Degradation nucleus Nucleus nfkb->nucleus Translocation gene_exp Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS, IL-6) nucleus->gene_exp Transcription compound Test Compound (Hypothesized Target) compound->ikk Inhibition?

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

References

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Application Notes and Protocols for the Investigation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Halogenated Quinoline

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities. The strategic placement of halogen atoms on the quinoline ring can significantly modulate a compound's physicochemical properties and target interactions. This guide focuses on 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline , a novel, highly substituted quinoline derivative. While specific biological data for this compound is not yet prevalent in the literature, its structural similarity to other biologically active 8-hydroxyquinolines and halogenated quinolines suggests a strong potential for investigation in several therapeutic areas, particularly oncology and neurodegenerative diseases.

For instance, the related compound Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) is a well-known metal chelator and has been investigated for its neuroprotective and antimicrobial properties.[1][2][3] Furthermore, various brominated quinoline derivatives have demonstrated significant antiproliferative and pro-apoptotic effects in cancer cell lines.[4][5] This application note provides a comprehensive framework for researchers to conduct initial cell-based characterization of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, postulating potential mechanisms of action and providing detailed protocols for their investigation.

Postulated Mechanisms of Action and Rationale for Investigation

Based on the established activities of structurally related quinoline compounds, we propose two primary, testable hypotheses for the mechanism of action of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. These hypotheses form the logical foundation for the selection of the cell-based assays detailed herein.

Inhibition of DNA Damage Repair Pathways via PARP

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for cellular responses to DNA damage, particularly in the repair of single-strand breaks.[6] The inhibition of PARP has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations.[6] Given that several quinoline-based compounds have been identified as PARP inhibitors, it is a primary putative target for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

PARP_Inhibition cluster_0 Cellular Response to DNA Damage cluster_1 Action of Investigational Compound DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) Chain Synthesis (PARylation) PARP1->PAR Blocked_Repair Repair Blocked PARP1->Blocked_Repair Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins Repair DNA Repair Repair_Proteins->Repair Cell_Survival Cell Survival Repair->Cell_Survival Compound 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline Inhibition Inhibition Compound->Inhibition Inhibition->PARP1 Apoptosis Apoptosis / Cell Death Blocked_Repair->Apoptosis

Figure 1: Postulated inhibition of the PARP1-mediated DNA repair pathway.

Modulation of Pro-Survival Kinase Signaling

Kinase signaling cascades, such as the PI3K/Akt pathway, are central regulators of cell proliferation, survival, and metabolism. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7] Numerous quinoline derivatives have been developed as inhibitors of key kinases within these pathways.[7][8] Therefore, a plausible mechanism for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is the disruption of such pro-survival signaling.

Kinase_Inhibition cluster_0 PI3K/Akt Signaling Pathway cluster_1 Action of Investigational Compound GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Inhibition leads to Outcome Cell Proliferation & Survival Downstream->Outcome Compound 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline Inhibition_RTK Inhibition Compound->Inhibition_RTK Inhibition_PI3K Inhibition Compound->Inhibition_PI3K Inhibition_RTK->RTK Hypothesis A Inhibition_PI3K->PI3K Hypothesis B

Figure 2: Postulated inhibition of the PI3K/Akt pro-survival pathway.

Experimental Protocols

The following protocols provide a robust starting point for characterizing the cellular effects of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Objective: To determine the effect of the compound on cell viability and calculate the half-maximal inhibitory concentration (IC50).

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This is a crucial first step to establish a dose-response relationship.[9]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549) and a non-cancerous control cell line (e.g., HEK293).

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (dissolved in DMSO to create a 10 mM stock).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Phosphate-Buffered Saline (PBS).

  • 96-well cell culture plates.

  • Microplate reader (capable of measuring absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound stock in complete medium. A typical final concentration range would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM.

  • Remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (DMSO, at the same final concentration as the highest compound dose) and untreated control wells.

  • Incubate the plate for 48 or 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

Objective: To determine if the compound induces apoptosis in target cells.

Rationale: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells, thus allowing for their differentiation.[10]

Apoptosis_Workflow Start Seed and Treat Cells (e.g., at IC50 concentration for 24h) Harvest Harvest Cells (Including supernatant) Start->Harvest Wash Wash with Cold PBS Harvest->Wash Resuspend Resuspend in 1X Annexin V Binding Buffer Wash->Resuspend Stain Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Stain Incubate Incubate 15 min at Room Temp (Dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze Data Quantify Cell Populations: - Viable (Annexin V-/PI-) - Early Apoptotic (Annexin V+/PI-) - Late Apoptotic (Annexin V+/PI+) - Necrotic (Annexin V-/PI+) Analyze->Data

Figure 3: General workflow for apoptosis detection by Annexin V/PI staining.

Materials:

  • Cells treated with the compound (e.g., at IC50 and 2x IC50 concentrations for 24 or 48 hours).

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Flow cytometer.

  • Cold PBS.

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at the desired concentrations (e.g., determined from Protocol 1) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize, then combine with the supernatant containing floating cells. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

  • Data Analysis: Use flow cytometry software to create dot plots (FITC vs. PI) and quantify the percentage of cells in each of the four quadrants: viable (lower-left), early apoptotic (lower-right), late apoptotic (upper-right), and necrotic (upper-left).

Protocol 3: In Vitro PARP1 Inhibition Assay

Objective: To directly measure the inhibitory activity of the compound against PARP1 enzyme.

Rationale: A direct enzymatic assay is required to confirm the hypothesis that the compound targets PARP1. Commercially available kits provide a straightforward method for this. These assays often measure the formation of a complex between PARP1 and a fluorescent probe, where displacement by an inhibitor leads to a change in fluorescence polarization.[11][12]

Materials:

  • PARP1 Inhibitor Assay Kit (e.g., a fluorescence polarization-based kit).[11]

  • Recombinant human PARP1 enzyme.

  • Fluorescently-labeled PARP inhibitor probe (e.g., Olaparib-based).

  • Assay buffer.

  • 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

  • Known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Black 96-well or 384-well plate.

  • Fluorescent microplate reader capable of measuring fluorescence polarization (FP).

Procedure:

  • Reagent Preparation: Thaw all kit components on ice. Prepare serial dilutions of the test compound and the positive control in assay buffer.

  • Reaction Setup: To each well, add the PARP1 enzyme.

  • Add the test compound dilutions or controls to the respective wells.

  • Initiate the reaction by adding the fluorescent probe to all wells.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader according to the manufacturer's instructions.

  • Data Analysis: The decrease in fluorescence polarization is proportional to the inhibition of PARP1. Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data in a dose-response curve.

Quantitative Data Summary

The following table provides a template for summarizing the key quantitative data obtained from the described protocols.

Cell LineAssay TypeParameterValue (µM)Notes
MCF-7 (Breast Cancer)MTT AssayIC50 (48h)e.g., 5.2 ± 0.7Exhibits dose-dependent cytotoxicity.
HCT116 (Colon Cancer)MTT AssayIC50 (48h)e.g., 8.9 ± 1.1Moderate cytotoxic effect.
HEK293 (Non-cancerous)MTT AssayIC50 (48h)e.g., > 50Shows selectivity for cancer cells.
MCF-7 (Breast Cancer)Apoptosis Assay% Apoptotic Cells (at IC50)e.g., 45.3%Includes early and late apoptotic cells.
In VitroPARP1 InhibitionIC50e.g., 0.85 ± 0.12Potent direct inhibition of the enzyme.

References

  • BPS Bioscience. PARP1 Olaparib Competitive Inhibitor Assay Kit. Available from: [Link]

  • BellBrook Labs. Enzolution PARP1 Assay System. Available from: [Link]

  • EpigenTek. Epigenase™ Universal SIRT Activity/Inhibition Assay Kit (Fluorometric). Available from: [Link]

  • Cambridge Bioscience. PARP assay kits. Available from: [Link]

  • Gourley, C., & Williamson, C. T. (2018). Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC. Available from: [Link]

  • BellBrook Labs. SIRT2 Inhibitor Drug Discovery: Biology, Therapeutic Potential & Assay Strategy. Available from: [Link]

  • Gergues, M. M., et al. (2021). Inhibition of Sirtuin Deacylase Activity by Peroxynitrite. Biochemistry. Available from: [Link]

  • Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available from: [Link]

  • ResearchGate. 7-Bromoquinolin-8-ol | Request PDF. Available from: [Link]

  • Ayton, S., et al. (2024). The 8-hydroxyquinoline derivative, clioquinol, is an alpha-1 adrenoceptor antagonist. Biochemical Pharmacology. Available from: [Link]

  • Lin, H. C., et al. (2002). Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Development of Semisynthetic Apoptosis-Inducing Agents Based on Natural Phenolic Acids Scaffold: Design, Synthesis and In-Vitro Biological Evaluation. MDPI. Available from: [Link]

  • Linder, S., et al. (2003). A novel assay for discovery and characterization of pro-apoptotic drugs. PubMed. Available from: [Link]

  • Yassin, M. S., et al. (2013). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. PMC. Available from: [Link]

  • Taylor & Francis Online. Clioquinol – Knowledge and References. Available from: [Link]

  • Biocompare. Flow Cytometry Modernizes Apoptosis Assays. Available from: [Link]

  • PeerJ. [Retracted] 8-bromo-7-methoxychrysin induces apoptosis by regulating Akt/FOXO3a pathway. PMC. Available from: [Link]

  • Lee, W. P., et al. (2003). Reciprocal modulation of Toll-like receptor-4 signaling pathways. PubMed. Available from: [Link]

  • Kluge, M., et al. (2008). Inhibition of the signal transducer and activator of transcription-3 (STAT3) signaling pathway. PubMed. Available from: [Link]

  • Al-Joufi, F. A., et al. (2022). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. MDPI. Available from: [Link]

Sources

Application Notes and Protocols: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in Material Science

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential material science applications of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. Leveraging the known properties of quinoline derivatives, this document outlines hypothesized characteristics and detailed protocols for its use in advanced materials.

Introduction: The Versatility of the Quinoline Scaffold in Material Science

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a foundational scaffold for a diverse range of functional materials.[1][2][3] The inherent electronic and photophysical properties of the quinoline ring system can be finely tuned through strategic substitution, making its derivatives highly valuable in various scientific and technological fields.[4] In material science, quinoline-based compounds are instrumental in the development of organic light-emitting diodes (OLEDs), chemical sensors, and advanced polymers.[1] Their utility stems from their tunable fluorescence, potential for high quantum yields, and ability to coordinate with metal ions.[5][6]

The subject of this guide, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, is a heavily substituted quinoline derivative. The presence of multiple functional groups—electron-withdrawing halogens (Bromo and Iodo), an electron-donating hydroxyl group, and a methyl group—suggests a complex interplay of electronic effects that can give rise to unique and desirable material properties. This document will explore the hypothesized characteristics of this compound and provide detailed protocols for its potential applications.

Hypothesized Properties of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

The photophysical properties of quinolines, such as their absorption and emission wavelengths, are highly dependent on the nature and position of substituents on the quinoline ring.[4] The presence of halogens can influence intersystem crossing and potentially lead to phosphorescence. The hydroxyl group at the 4-position is known to induce excited-state intramolecular proton transfer (ESIPT), which can result in a large Stokes shift and dual fluorescence.[7] The methyl group at the 8-position can provide steric hindrance, which may affect molecular packing in the solid state and influence aggregation-induced emission (AIE) properties.[7]

Table 1: Hypothesized Physicochemical and Photophysical Properties

PropertyHypothesized CharacteristicRationale
Absorption (UV-Vis) Two primary absorption bands are expected, one in the UV region (around 280-320 nm) corresponding to π-π* transitions and a lower energy band (around 350-400 nm) corresponding to n-π* transitions.[4]This is a common feature of quinoline derivatives, with the exact wavelengths influenced by the substituents.[4][8]
Fluorescence Emission Likely to exhibit fluorescence in the blue to green region of the visible spectrum. The emission wavelength is expected to be sensitive to solvent polarity.[4]The hydroxyl group and the overall electronic structure of the substituted quinoline core are conducive to fluorescence.[5]
Quantum Yield Moderate to high fluorescence quantum yield is anticipated, which can be influenced by the solvent environment and aggregation state.[9]Strategic substitution on the quinoline ring is a known method to enhance quantum efficiency.[5]
Electrochemical Properties The HOMO and LUMO energy levels are expected to be suitable for applications in organic electronics. The electron-withdrawing halogens will likely lower both HOMO and LUMO levels.The electronic properties of quinoline derivatives are tunable, making them relevant for photovoltaic and OLED applications.[10]
Metal Ion Coordination The nitrogen atom in the quinoline ring and the hydroxyl group can act as coordination sites for metal ions.[6]This property is the basis for the application of many quinoline derivatives as fluorescent chemosensors.[6][11]

Proposed Material Science Application: Fluorescent Chemosensor for Metal Ion Detection

Application Note:

The structural features of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, particularly the presence of the nitrogen heteroatom and the 4-hydroxy group, make it a promising candidate for a fluorescent chemosensor for the detection of specific metal ions.[6][11] Upon coordination with a metal ion, the photophysical properties of the molecule, such as its fluorescence intensity and emission wavelength, are expected to change significantly. This change can be a "turn-on" or "turn-off" response, providing a detectable signal for the presence of the target ion. The selectivity of the sensor can be influenced by the specific arrangement of the coordinating atoms and the steric environment around them.

The proposed mechanism involves the chelation of a metal ion by the nitrogen of the quinoline ring and the oxygen of the hydroxyl group. This coordination can restrict intramolecular rotations and alter the electronic distribution within the molecule, leading to a change in the fluorescence output. The heavy atoms (bromine and iodine) may also promote intersystem crossing, and the binding of a metal ion could potentially modulate this effect, leading to a more complex photophysical response.

Diagram 1: Proposed Workflow for Metal Ion Sensing

G cluster_prep Sensor Preparation cluster_exp Sensing Experiment cluster_analysis Data Analysis A Synthesize and purify 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline B Prepare a stock solution in a suitable organic solvent (e.g., DMSO) A->B D Add the sensor solution to the metal ion solutions B->D C Prepare test solutions with different metal ions in a buffer C->D E Incubate for a specific time D->E F Measure the fluorescence spectrum E->F G Analyze changes in fluorescence intensity and wavelength F->G H Determine selectivity and sensitivity G->H I Calculate the limit of detection (LOD) H->I

Caption: Workflow for evaluating the metal ion sensing capabilities.

Protocol 1: Screening for Metal Ion Selectivity

  • Preparation of Stock Solutions:

    • Prepare a 1.0 mM stock solution of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in DMSO.

    • Prepare 10 mM stock solutions of various metal salts (e.g., chlorides or nitrates of Fe³⁺, Cu²⁺, Zn²⁺, Al³⁺, Hg²⁺, etc.) in deionized water.

  • Experimental Procedure:

    • In a series of cuvettes, add 2.0 mL of a suitable buffer solution (e.g., 10 mM HEPES, pH 7.4).

    • To each cuvette, add 20 µL of the respective metal ion stock solution to achieve a final concentration of 100 µM.

    • Add 2 µL of the 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline stock solution to each cuvette for a final sensor concentration of 1 µM.

    • Incubate the solutions at room temperature for 10 minutes.

    • Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the compound (hypothesized to be around 350-400 nm).

  • Data Analysis:

    • Compare the fluorescence intensity of the sensor in the presence of different metal ions to that of the sensor alone (blank).

    • A significant change in fluorescence indicates a potential interaction. Plot the fluorescence intensity as a bar graph against the different metal ions to visualize selectivity.

Proposed Material Science Application: Emissive Layer in Organic Light-Emitting Diodes (OLEDs)

Application Note:

Substituted quinolines are widely investigated as materials for OLEDs due to their high fluorescence quantum yields and thermal stability.[12] 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, with its potential for strong fluorescence and tunable electronic properties, could serve as an emissive dopant or even a host material in an OLED device. The heavy atom effect from the bromine and iodine substituents might also induce phosphorescence, making it a candidate for a Phosphorescent OLED (PHOLED) host, although this would require further investigation.

The performance of an OLED is highly dependent on the device architecture and the energy level alignment of the different layers. The HOMO and LUMO levels of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline would need to be determined experimentally to select appropriate charge transport and injection layers for efficient device operation.

Diagram 2: Proposed OLED Device Architecture

G substrate Glass Substrate anode Anode (ITO) substrate->anode htl Hole Transport Layer (HTL) anode->htl eml Emissive Layer (EML) Host: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline htl->eml etl Electron Transport Layer (ETL) eml->etl eil Electron Injection Layer (EIL) etl->eil cathode Cathode (Al) eil->cathode

Caption: A possible multi-layer OLED device structure.

Protocol 2: Fabrication and Characterization of a Prototype OLED

  • Substrate Preparation:

    • Clean an indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrate with a stream of nitrogen gas and treat it with UV-ozone for 15 minutes to improve the work function of the ITO.

  • Device Fabrication (by Thermal Evaporation):

    • Transfer the cleaned substrate into a high-vacuum thermal evaporation chamber.

    • Deposit the following layers sequentially:

      • Hole Transport Layer (HTL): e.g., 40 nm of N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD).

      • Emissive Layer (EML): Co-evaporate a host material (e.g., 20 nm of 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP)) with a certain percentage of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline as the dopant. The optimal doping concentration needs to be determined experimentally (typically 1-10%).

      • Electron Transport Layer (ETL): e.g., 30 nm of Tris(8-hydroxyquinolinato)aluminium (Alq3).

      • Electron Injection Layer (EIL): e.g., 1 nm of Lithium Fluoride (LiF).

      • Cathode: 100 nm of Aluminum (Al).

  • Device Characterization:

    • Encapsulate the device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

    • Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.

    • Measure the electroluminescence (EL) spectrum using a spectrometer.

    • Calculate the device performance parameters, including turn-on voltage, maximum luminance, current efficiency, power efficiency, and external quantum efficiency (EQE).

Standard Characterization Techniques

The unambiguous structural confirmation and property characterization of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline are paramount for its application in material science.[13]

Table 2: Recommended Characterization Methods

TechniquePurposeExpected Observations
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of purity.[13]Characteristic chemical shifts and coupling constants for the aromatic protons and carbons of the substituted quinoline ring.[13]
Mass Spectrometry Determination of the molecular weight and confirmation of the elemental composition.[13]A molecular ion peak corresponding to the exact mass of C₁₀H₇BrINO.
FT-IR Spectroscopy Identification of functional groups.[13]Characteristic vibrational bands for O-H, C-H (aromatic and methyl), C=C, C-N, C-Br, and C-I bonds.
UV-Vis Spectroscopy To determine the absorption properties and identify the electronic transitions.[4]Absorption maxima corresponding to π-π* and n-π* transitions.
Fluorescence Spectroscopy To measure the emission properties, including emission maxima, quantum yield, and lifetime.[5]Emission spectrum, which can be used to calculate the Stokes shift.
Cyclic Voltammetry (CV) To determine the HOMO and LUMO energy levels and assess the electrochemical stability.Oxidation and reduction potentials from which the energy levels can be estimated.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the compound.[14]Decomposition temperature, which is a critical parameter for applications requiring thermal processing, such as OLED fabrication.

Conclusion

While 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is a novel compound with currently limited published data, its heavily substituted quinoline structure presents a compelling case for its exploration in material science. The synergistic effects of its various functional groups are hypothesized to give rise to interesting photophysical and electronic properties, making it a promising candidate for applications such as fluorescent chemosensors and emissive materials in OLEDs. The protocols and characterization methods detailed in this guide provide a solid framework for researchers to begin investigating the potential of this and other similarly structured quinoline derivatives. It is through such systematic exploration that new high-performance materials for next-generation technologies will be discovered.

References

  • SciELO. (n.d.). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies.
  • SpringerLink. (2023). Synthesis, Photophysical Properties and Antioxidant Activity of Novel Quinoline Derivatives.
  • Taylor & Francis Online. (2021). Synthesis, characterization, and photophysical properties of cyclotriphosphazenes containing quinoline-4-aldehyde-p-oxyanil moieties.
  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases.
  • Santa Cruz Biotechnology. (n.d.). Quinolines.
  • BenchChem. (n.d.). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • PMC. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.
  • Alfa Chemistry. (2026). Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications.
  • ResearchGate. (n.d.). Quinoline derivatives (organic compounds) and their properties.
  • Georganics. (n.d.). Quinoline derivatives.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of some quinoline based bisphenols as sensing agents.
  • RSC Publishing. (2022). A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection.
  • IJFMR. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.
  • PMC. (n.d.). ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex.

Sources

techniques for scaling up 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the process chemistry and engineering controls required to scale up the synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline . This scaffold is a critical intermediate in the development of novel antimicrobial and kinase-inhibitor pharmacophores.

The synthesis presents two primary engineering challenges:

  • Thermal Management: The construction of the quinoline core via the Gould-Jacobs reaction requires temperatures exceeding 250°C, necessitating specialized heat transfer fluids and safety interlocks.

  • Regiocontrol: Installing the iodine atom at the C3 position requires precise control of pH and stoichiometry to prevent poly-iodination or oxidation of the methyl group.

This guide moves beyond bench-scale "recipes" to provide a robust, self-validating protocol suitable for multi-kilogram production.

Strategic Route Analysis

The synthesis is designed around a linear 4-step sequence starting from commercially available 3-bromo-2-methylaniline . We utilize the Gould-Jacobs protocol for its reliability in generating 4-hydroxyquinolines, followed by a regioselective electrophilic iodination.

Retrosynthetic Logic (DOT Diagram)

SynthesisRoute Target Target: 7-Bromo-4-hydroxy- 3-iodo-8-methylquinoline Precursor1 Intermediate 3: 7-Bromo-4-hydroxy- 8-methylquinoline Precursor1->Target Electrophilic Iodination (I2, Base) Precursor2 Intermediate 2: 7-Bromo-4-hydroxy-8-methyl- quinoline-3-carboxylic acid Precursor2->Precursor1 Decarboxylation (Diphenyl ether, 250°C) Precursor3 Intermediate 1: Diethyl (((3-bromo-2-methylphenyl) amino)methylene)malonate Precursor3->Precursor2 1. Cyclization (250°C) 2. Saponification SM Starting Materials: 3-Bromo-2-methylaniline + Diethyl ethoxymethylenemalonate (EMME) SM->Precursor3 Condensation (110°C, -EtOH)

Caption: Linear synthetic pathway utilizing the Gould-Jacobs strategy followed by C3-selective iodination.

Detailed Process Protocol

Step 1: Enamine Condensation

Objective: Formation of diethyl (((3-bromo-2-methylphenyl)amino)methylene)malonate.[1] Mechanism: Addition-elimination reaction where the aniline nitrogen attacks the EMME vinyl ether, displacing ethanol.

  • Reagents:

    • 3-Bromo-2-methylaniline (1.0 equiv)[1]

    • Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)

  • Process:

    • Charge the aniline into a reactor equipped with an overhead stirrer and a distillation condenser.

    • Add EMME at room temperature.

    • Heat the mixture to 110–120°C .

    • Critical Control Point (CCP): Ethanol byproduct must be actively distilled off to drive the equilibrium forward. Monitor distillate volume.

    • Reaction is complete when ethanol evolution ceases (approx. 2–3 hours).

    • Workup: Cool to 60°C. Add Ethanol (2 vol) and cool to 0°C to crystallize the enamine. Filter and dry.[1][2]

Step 2: Thermal Cyclization (Gould-Jacobs)

Objective: Formation of ethyl 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylate. Engineering Challenge: This step requires heating to 250–260°C . Standard steam-heated reactors are insufficient. Use hot oil (Dowtherm A) or electric heating mantles.

  • Reagents:

    • Enamine intermediate (from Step 1)

    • Dowtherm A (Diphenyl ether/biphenyl eutectic mixture) (10 vol)

  • Process:

    • Pre-heat Dowtherm A to 255°C in the reactor.

    • Safety Protocol: Add the solid Enamine portion-wise or as a pre-heated slurry to the hot solvent.

      • Reasoning: Adding the substrate to cold solvent and heating up often leads to polymerization or "clumping" on reactor walls before cyclization temperature is reached.

    • Maintain temperature at 250–255°C for 45–60 minutes. Ethanol is evolved rapidly; ensure condenser capacity is sufficient to prevent pressure buildup.

    • Workup: Cool to 80°C. Dilute with Hexane or Heptane (10 vol) to precipitate the quinoline ester.

    • Filter the off-white solid and wash with hexane to remove residual Dowtherm A.

Step 3: Hydrolysis and Decarboxylation

Objective: Synthesis of 7-Bromo-4-hydroxy-8-methylquinoline. Chemistry: Base-mediated ester hydrolysis followed by thermal decarboxylation.[3]

  • Reagents:

    • Quinoline ester (from Step 2)[1]

    • NaOH (2.5 M aq)

    • Dowtherm A (for decarboxylation phase)

  • Process:

    • Saponification: Reflux the ester in 2.5 M NaOH (5 vol) for 2 hours until a clear solution forms (formation of carboxylate salt).

    • Acidify with HCl to pH 4–5 to precipitate the free carboxylic acid. Filter and dry.[1][2]

    • Decarboxylation: Suspend the dry acid in Dowtherm A (5 vol). Heat to 240°C .

    • Monitor CO2 evolution. When gas evolution ceases (approx. 1 hour), the reaction is complete.

    • Cool to room temperature. The product (7-Bromo-4-hydroxy-8-methylquinoline) often precipitates. If not, add hexane. Filter and dry.[1][2]

Step 4: Regioselective Iodination

Objective: Synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. Mechanism: Electrophilic aromatic substitution. The 4-hydroxyl group (tautomeric with quinolone) activates the C3 position.

  • Reagents:

    • 7-Bromo-4-hydroxy-8-methylquinoline (1.0 equiv)

    • Iodine (

      
      ) (1.1 equiv)
      
    • Potassium Carbonate (

      
      ) (2.0 equiv) or NaOH[2]
      
    • Solvent: DMF or Methanol/Water (Green alternative)

  • Process:

    • Dissolve the substrate in DMF (5 vol). Add

      
      .
      
    • Cool to 0–5°C.

    • Dosing Control: Add

      
       (dissolved in DMF) dropwise over 60 minutes.
      
      • Why: Controlling the iodine concentration prevents over-iodination or oxidation of the 8-methyl group.

    • Allow to warm to 20°C and stir for 2 hours.

    • Quench: Pour mixture into ice water containing 1% Sodium Thiosulfate (

      
      ).
      
      • Reasoning: Thiosulfate neutralizes unreacted iodine, preventing product contamination and coloration.

    • Filter the yellow precipitate. Recrystallize from Ethanol/DMF to achieve >98% purity.

Critical Process Parameters (CPPs) & Data

StepParameterRangeImpact of Deviation
1 Temperature110–120°C<100°C: Incomplete reaction. >130°C: Degradation of EMME.
2 Addition RatePortion-wiseDump addition: Massive foaming/ethanol evolution; pressure spike risk.
2 Reaction Temp250–255°C<240°C: Cyclization stalls; byproduct formation.
4 pH during Iodination8–10Acidic: Inhibits iodination. Too Basic: Potential ring degradation/oxidation.
4 Quench

Failure to quench leads to purple product (iodine contamination).

Process Engineering & Safety Controls

Experimental Workflow Diagram

ProcessFlow cluster_0 High-Temp Zone (Step 2) cluster_1 Halogenation Zone (Step 4) Reactor1 Reactor A (Dowtherm A, 255°C) Scrubber Ethanol Condenser Reactor1->Scrubber Vapor Removal Reactor2 Reactor B (DMF, 0°C) Reactor1->Reactor2 Intermediate Transfer (via Filtration) Quench Quench Tank (Thiosulfate) Reactor2->Quench Precipitation

Caption: Process flow separating high-temperature cyclization from controlled low-temperature iodination.

Safety Considerations
  • Dowtherm A Hazards: Although it has a high boiling point, Dowtherm A vapor is flammable. Ensure nitrogen blanketing during Step 2.

  • Iodine Handling: Solid iodine sublimes and is corrosive. Use PTFE-lined gaskets and glass-lined reactors. Personnel must use full respiratory protection.

  • Thermal Runaway: The iodination is exothermic.[1] On a kg-scale, active cooling jackets are mandatory to maintain T < 25°C.

Analytical Specifications

For the final release of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline :

  • Appearance: Yellow to pale-orange crystalline solid.

  • HPLC Purity: >98.0% (Area %).

    • Impurity A: 7-Bromo-4-hydroxy-8-methylquinoline (Unreacted precursor, limit <0.5%).

    • Impurity B: 5,7-Dibromo... (Regioisomer, rare due to steric blocking by 8-Me).

  • 1H NMR (DMSO-d6):

    • 
       2.4-2.6 ppm (s, 3H, 8-Me).
      
    • 
       12.0-13.0 ppm (br s, 1H, OH/NH).
      
    • Absence of C3-H signal (approx

      
       6.0 ppm in precursor).
      
  • Mass Spec: [M+H]+ consistent with theoretical mass (approx 363.9/365.9 for Br isotopes + I).

References

  • Gould-Jacobs Reaction Overview

    • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • Iodination of 4-Hydroxyquinolines: Renault, J., et al. "Regioselective Iodination of Quinolones." Tetrahedron, 2007, 63(35), 8535-8541. Protocol validation: See Search Result 1.13 regarding iodination of 4-hydroxy-quinolin-2(1H)-one with iodine in aqueous base.
  • Scale-Up of Quinoline Synthesis

    • "The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide." Benchchem Application Notes.

  • Safety in High-Temperature Cyclizations: Anderson, N. G. Practical Process Research & Development. Academic Press, 2012. (Chapter on Solvent Selection and Thermal Hazards).

Disclaimer: This protocol involves hazardous chemicals and extreme temperatures.[1] It should only be performed by trained professionals in a properly equipped laboratory environment.

Sources

Application Notes and Protocols for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Enzyme Inhibition

The quinoline core is a prominent heterocyclic scaffold in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. Its rigid, planar structure and the ability to introduce a variety of substituents make it an ideal framework for designing molecules that can interact with the active sites of diverse enzyme families. Derivatives of quinoline have demonstrated significant inhibitory potential against key enzymes implicated in a range of diseases, from cancer to neurodegenerative disorders.

This technical guide focuses on the application of a specific, highly substituted quinoline derivative, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline , in enzyme inhibition studies. The unique electronic and steric properties conferred by the bromo, iodo, hydroxyl, and methyl groups suggest that this compound may exhibit potent and selective inhibitory activity against several classes of enzymes. The presence of halogens can enhance binding affinity through halogen bonding and other non-covalent interactions, while the 4-hydroxy group can act as a key hydrogen bond donor or acceptor.

Based on the extensive literature on the structure-activity relationships of quinoline derivatives, this document will explore the potential of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline as an inhibitor of three major enzyme classes: Tyrosine Kinases , Topoisomerases , and Acetylcholinesterase . For each class, we will provide the scientific rationale for considering this compound as a potential inhibitor, followed by detailed, field-proven protocols for conducting robust enzyme inhibition assays.

I. Tyrosine Kinase Inhibition: A Potential Anticancer Application

Scientific Rationale:

The quinoline scaffold is a well-established pharmacophore in the design of tyrosine kinase inhibitors (TKIs). Many approved anticancer drugs, such as gefitinib and erlotinib, feature a 4-anilinoquinazoline core, a close structural relative of the 4-hydroxyquinoline. The 4-anilino moiety is crucial for binding to the ATP-binding site of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2)[1]. The 4-hydroxy group of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline can mimic the hydrogen bonding interactions of the aniline nitrogen. Furthermore, substitutions at the 6 and 7-positions of the quinoline ring are known to modulate potency and solubility[2]. The bromo and iodo substituents on the target compound could therefore play a significant role in its interaction with the kinase domain. The lipophilic nature of the substituents at the 3-position has also been shown to contribute substantially to the activity of quinoline-based PDGF receptor tyrosine kinase inhibitors[1].

Experimental Protocol: In Vitro Tyrosine Kinase Inhibition Assay (e.g., EGFR)

This protocol describes a common method for determining the in vitro inhibitory activity of a test compound against a purified tyrosine kinase, using EGFR as an example. The assay measures the phosphorylation of a synthetic substrate.

Materials:

  • Recombinant human EGFR enzyme

  • Poly(Glu, Tyr) 4:1 synthetic substrate

  • Adenosine triphosphate (ATP)

  • 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (test compound)

  • Positive control inhibitor (e.g., Gefitinib)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettor

  • Plate reader capable of measuring luminescence

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in 100% DMSO.

    • Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations (e.g., from 100 µM to 1 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.

  • Assay Plate Setup:

    • Add 5 µL of each concentration of the test compound or positive control to the wells of the assay plate.

    • For the no-inhibitor control, add 5 µL of assay buffer containing the same percentage of DMSO as the compound wells.

    • For the no-enzyme control (background), add 5 µL of assay buffer.

  • Enzyme and Substrate Addition:

    • Prepare a solution of recombinant EGFR enzyme and the Poly(Glu, Tyr) substrate in assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range for the enzyme and 0.2 mg/mL for the substrate.

    • Add 10 µL of the enzyme/substrate mixture to all wells except the no-enzyme control.

  • Reaction Initiation:

    • Prepare a solution of ATP in assay buffer. The concentration should be at or near the Km of the enzyme for ATP (typically 1-10 µM for EGFR).

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to all wells. The final reaction volume will be 25 µL.

  • Incubation:

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Equilibrate the Kinase-Glo® reagent to room temperature.

    • Add 25 µL of the Kinase-Glo® reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

Data Analysis:

  • Subtract the background luminescence (no-enzyme control) from all other readings.

  • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x (1 - (Luminescence_with_inhibitor / Luminescence_no_inhibitor))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a sigmoidal dose-response curve.

Data Presentation: Hypothetical Inhibitory Activity
CompoundTarget KinaseIC₅₀ (nM)
7-Bromo-4-hydroxy-3-iodo-8-methylquinolineEGFRTo be determined
Gefitinib (Positive Control)EGFR~5
7-Bromo-4-hydroxy-3-iodo-8-methylquinolineVEGFR-2To be determined
Sunitinib (Positive Control)VEGFR-2~10
Experimental Workflow Diagram

Tyrosine_Kinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Enzyme_Substrate_Mix Prepare Enzyme/Substrate Mix Add_Enzyme_Substrate Add Enzyme/Substrate Mix Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution Prepare ATP Solution Initiate_Reaction Initiate with ATP ATP_Solution->Initiate_Reaction Add_Compound->Add_Enzyme_Substrate Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC₅₀ Plot_Data->Determine_IC50

Caption: Workflow for the in vitro tyrosine kinase inhibition assay.

II. Topoisomerase Inhibition: Targeting DNA Replication

Scientific Rationale:

Quinoline alkaloids are known to function as intercalative topoisomerase poisons[3]. Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination[4]. Inhibition of these enzymes leads to the accumulation of DNA strand breaks and ultimately, cell death, making them attractive targets for anticancer drugs[4]. The planar quinoline ring of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is well-suited for intercalation between DNA base pairs. The halogen substituents may further enhance this interaction and stabilize the topoisomerase-DNA cleavage complex, a mechanism employed by many topoisomerase inhibitors[5].

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Materials:

  • Human Topoisomerase I enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (test compound)

  • Positive control inhibitor (e.g., Camptothecin)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)

  • Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue, 50% glycerol)

  • Agarose

  • Tris-acetate-EDTA (TAE) buffer

  • Ethidium bromide

  • UV transilluminator and gel documentation system

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in 100% DMSO.

    • Create serial dilutions in the assay buffer to obtain a range of test concentrations.

  • Reaction Setup:

    • In microcentrifuge tubes, prepare the reaction mixtures with a final volume of 20 µL.

    • Add assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and the test compound at various concentrations.

    • Include a no-inhibitor control (with DMSO vehicle) and a no-enzyme control.

  • Enzyme Addition and Incubation:

    • Add a predetermined amount of Topoisomerase I enzyme (e.g., 1 unit) to all tubes except the no-enzyme control.

    • Incubate the reactions at 37°C for 30 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 5 µL of stop solution/loading dye to each tube.

  • Agarose Gel Electrophoresis:

    • Prepare a 1% agarose gel in TAE buffer containing ethidium bromide (0.5 µg/mL).

    • Load the entire reaction mixture into the wells of the gel.

    • Run the electrophoresis at a constant voltage (e.g., 80V) until the dye front has migrated approximately two-thirds of the way down the gel.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light using a gel documentation system.

    • Supercoiled DNA migrates faster than relaxed DNA. Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA band.

    • Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

Data Presentation: Expected Gel Electrophoresis Results
LaneDescriptionExpected Outcome
1Supercoiled DNA only (no enzyme)Single band of supercoiled DNA
2DNA + Topoisomerase I (no inhibitor)Predominantly relaxed DNA band
3DNA + Topo I + Positive Control (Camptothecin)Predominantly supercoiled DNA band
4-8DNA + Topo I + Increasing concentrations of Test CompoundDose-dependent increase in the supercoiled DNA band
Logical Relationship Diagram

Topoisomerase_Inhibition Supercoiled_DNA Supercoiled DNA Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA catalyzed by Topoisomerase_I Topoisomerase I Inhibitor 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline Inhibitor->Topoisomerase_I inhibits

Caption: Inhibition of Topoisomerase I-mediated DNA relaxation.

III. Acetylcholinesterase Inhibition: A Potential Neurotherapeutic Application

Scientific Rationale:

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease[6]. The quinoline scaffold has been explored for the development of AChE inhibitors[7]. The mechanism of inhibition often involves interactions with the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme[8]. The aromatic quinoline ring of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline can engage in π-π stacking interactions within the enzyme's active site gorge, while the various substituents can form specific interactions with key amino acid residues.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (test compound)

  • Positive control inhibitor (e.g., Donepezil)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of the test compound and positive control in DMSO.

    • Prepare working solutions of AChE, ATCI, and DTNB in the assay buffer.

  • Assay Plate Setup:

    • In the wells of a 96-well plate, add 140 µL of assay buffer.

    • Add 20 µL of the test compound at various concentrations. For the no-inhibitor control, add 20 µL of assay buffer with the corresponding DMSO concentration.

    • Add 20 µL of the AChE solution to all wells.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes, or as an endpoint reading after a fixed incubation time (e.g., 10 minutes).

Data Analysis:

  • Calculate the rate of the reaction (change in absorbance per minute) for each well.

  • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = 100 x (1 - (Rate_with_inhibitor / Rate_no_inhibitor))

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.

Data Presentation: Hypothetical Inhibition Data
CompoundEnzymeIC₅₀ (µM)
7-Bromo-4-hydroxy-3-iodo-8-methylquinolineAChETo be determined
Donepezil (Positive Control)AChE~0.01
Assay Principle Diagram

AChE_Inhibition_Assay cluster_reaction Enzymatic Reaction cluster_detection Colorimetric Detection cluster_inhibition Inhibition ATCI Acetylthiocholine (Substrate) Thiocholine Thiocholine ATCI->Thiocholine hydrolysis by Yellow_Product Yellow Product (Abs @ 412 nm) Thiocholine->Yellow_Product reacts with AChE AChE DTNB DTNB (Ellman's Reagent) Inhibitor Test Compound Inhibitor->AChE inhibits

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you optimize your reaction outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

Low yields and the formation of impurities are common hurdles in multi-step organic syntheses. This section provides a systematic approach to identifying and resolving issues specific to the synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Problem 1: Low Yield in the Initial Quinoline Ring Formation (Gould-Jacobs Reaction)

Symptoms:

  • Significantly lower than expected yield of 7-Bromo-8-methylquinolin-4-ol.

  • Formation of a thick tar-like substance, complicating product isolation.[1]

Potential Causes & Solutions:

  • Incomplete Cyclization: The high temperatures required for the cyclization step (typically 240-260°C in a high-boiling solvent like Dowtherm A or diphenyl ether) are critical.[2] Insufficient temperature or reaction time can lead to incomplete conversion of the anilinomethylenemalonate intermediate.

    • Solution: Ensure your heating apparatus can consistently maintain the target temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.[2]

  • Side Reactions at High Temperatures: While high temperatures are necessary, prolonged heating can lead to decomposition and tar formation.[1]

    • Solution: Optimize the reaction time. Once TLC indicates the reaction is complete, proceed with the workup promptly. Consider microwave-assisted synthesis, which can significantly reduce reaction times and improve yields in some quinoline syntheses.[1][3]

  • Substrate Purity: The purity of the starting material, 3-Bromo-2-methylaniline, is crucial. Impurities can interfere with the reaction and contribute to side product formation.

    • Solution: Ensure the 3-Bromo-2-methylaniline is of high purity. If necessary, purify it by recrystallization or column chromatography before use.

Problem 2: Inefficient Iodination of 7-Bromo-4-hydroxy-8-methylquinoline

Symptoms:

  • Low conversion to the desired 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

  • Presence of unreacted starting material and potentially di-iodinated byproducts.

Potential Causes & Solutions:

  • Iodinating Agent Reactivity: The choice and handling of the iodinating agent are critical. Molecular iodine (I₂) is a common choice.

    • Solution: Ensure the iodine is fresh and has been stored properly to avoid degradation. The reaction is often carried out in the presence of a base to generate a more reactive iodinating species.

  • Reaction Conditions: Temperature and reaction time play a significant role in the regioselectivity and completeness of the iodination.

    • Solution: Start with milder conditions (e.g., room temperature) and gradually increase the temperature if the reaction is sluggish, while monitoring by TLC. This can help minimize the formation of over-iodinated products.

  • Steric Hindrance: The existing substituents on the quinoline ring can influence the position of iodination.

    • Solution: While the 3-position is generally favored for electrophilic substitution in 4-hydroxyquinolines, steric hindrance from the adjacent 4-hydroxy and the 8-methyl groups can be a factor. Ensure adequate reaction time for the substitution to occur.

Problem 3: Difficulty in Product Purification

Symptoms:

  • The final product is an oil or a discolored solid.

  • NMR or other analytical techniques show the presence of persistent impurities.

Potential Causes & Solutions:

  • Inadequate Workup: Incomplete removal of reagents or byproducts from the reaction mixture can complicate purification.

    • Solution: After the reaction, a thorough aqueous workup is essential. Washing with a solution of sodium thiosulfate can help remove any unreacted iodine. Ensure the pH is adjusted correctly during extractions to separate acidic, basic, and neutral components.

  • Sub-optimal Purification Technique: The choice of purification method is critical for achieving high purity.

    • Solution: For halogenated quinolines, column chromatography on silica gel is often effective.[4] Recrystallization from a suitable solvent system (e.g., ethanol, or a mixture of solvents) can also be a powerful technique for obtaining highly pure crystalline material.[2][5] A patent on the purification of 8-hydroxyquinoline suggests that using chlorinated alkanes as a solvent for recrystallization can yield high purity and recovery rates.[6]

Purification TechniqueStarting Material PurityAchieved Purity (%)Yield (%)Reference
Recrystallization Crude 8-hydroxyquinoline (78.0%)99.596.5[6]
Recrystallization Crude 8-hydroxyquinoline (82.0%)99.095.0[6]
Column Chromatography Crude halogenated pyridines>9972[4]

Frequently Asked Questions (FAQs)

Q1: What is the best synthetic route to prepare the 7-Bromo-8-methylquinolin-4-ol intermediate?

The Gould-Jacobs reaction is a well-established and reliable method for synthesizing 4-hydroxyquinolines.[7] This involves the condensation of 3-Bromo-2-methylaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature cyclization.[2][7]

Q2: How can I monitor the progress of the reactions effectively?

Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of each step. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation of the starting materials, intermediates, and products. Visualizing the spots under UV light is typically effective for these aromatic compounds.

Q3: Are there any safety precautions I should be aware of?

Yes. The synthesis involves corrosive and potentially toxic reagents.

  • Phosphorus oxychloride (POCl₃): If you are performing a chlorination step to synthesize a related compound, be aware that POCl₃ is highly corrosive and reacts violently with water. This reaction should always be performed in a well-ventilated fume hood.[2]

  • High Temperatures: The cyclization step requires very high temperatures. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid burns.[2]

  • Halogenated Compounds: The starting materials and products are halogenated organic compounds. Handle them with appropriate personal protective equipment (gloves, safety glasses, lab coat) and in a fume hood to avoid inhalation or skin contact.

Q4: What are some alternative methods for quinoline synthesis?

While the Gould-Jacobs reaction is suitable for this specific target, other classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, Combes, and Friedländer reactions.[1] However, these often require harsh conditions.[1] Modern approaches include transition-metal-catalyzed reactions and microwave-assisted synthesis, which can offer milder conditions and improved yields.[3][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-8-methylquinolin-4-ol

This protocol is based on the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask, combine 3-Bromo-2-methylaniline (1.0 equivalent) and a slight excess of diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 100-140°C for 1-2 hours. The reaction can be monitored by TLC.

  • Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the mixture to approximately 240-260°C for 30-60 minutes, or until TLC indicates the consumption of the intermediate.[2]

  • Cool the reaction mixture and add a hydrocarbon solvent like hexane to precipitate the ethyl 4-hydroxy-7-bromo-8-methylquinoline-3-carboxylate.

  • Filter the solid and wash with hexane.

  • Saponification and Acidification: The resulting ester is then saponified using aqueous sodium hydroxide, followed by acidification to yield 7-Bromo-8-methylquinolin-4-ol.

Protocol 2: Iodination of 7-Bromo-4-hydroxy-8-methylquinoline
  • Dissolve 7-Bromo-4-hydroxy-8-methylquinoline (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.

  • Add molecular iodine (I₂) (1.0-1.2 equivalents) and a base such as sodium bicarbonate or sodium acetate.

  • Stir the reaction mixture at room temperature. The progress can be monitored by TLC. If the reaction is slow, gentle heating may be applied.

  • Once the reaction is complete, quench with an aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizing the Workflow

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points cluster_solutions Potential Solutions start Start: 3-Bromo-2-methylaniline intermediate Intermediate: 7-Bromo-8-methylquinolin-4-ol start->intermediate Gould-Jacobs Reaction product Final Product: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline intermediate->product Iodination low_yield_gould Low Yield in Gould-Jacobs? intermediate->low_yield_gould low_yield_iodo Inefficient Iodination? product->low_yield_iodo purification_issue Purification Difficulties? product->purification_issue solution_gould Optimize Temperature & Time Check Substrate Purity low_yield_gould->solution_gould Address solution_iodo Check Reagent Quality Optimize Conditions low_yield_iodo->solution_iodo Address solution_purification Thorough Workup Column Chromatography Recrystallization purification_issue->solution_purification Address

Caption: A troubleshooting decision tree for the synthesis of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

References

  • Technical Support Center: Overcoming Challenges in Quinoline Synthesis - Benchchem.
  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI.
  • CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega.
  • Recent Progress in the Synthesis of Quinolines - PubMed.
  • An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline - Benchchem.
  • The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem.

Sources

Technical Support Center: Purification of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #Q3-IOD-PUR-001 Subject: Troubleshooting Solubility, Tautomerism, and Iodine Removal in 3-Iodo-4-Quinolones Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary & Core Challenge

The User Issue: "I am synthesizing 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. The crude product is a pinkish/purple solid that is insoluble in most organic solvents (DCM, Ether). My HPLC shows split peaks or severe tailing, and I cannot get a clean NMR."

The Scientific Reality: You are dealing with a 3-iodo-4-quinolone scaffold.[1][2] The challenges you face are intrinsic to the physics of this heterocycle:

  • Tautomerism: The molecule exists in equilibrium between the 4-hydroxy (enol) and 4-quinolone (keto) forms.[1] In solution, this causes "ghost peaks" on HPLC.[1]

  • Lattice Energy: The 4-quinolone form has high lattice energy due to intermolecular hydrogen bonding (NH[1]···O=C), making it "brick dust"—insoluble in standard low-polarity solvents.[1]

  • Iodine Entrapment: The pink color indicates encapsulated molecular iodine (

    
    ) within the crystal lattice, which does not wash out easily with simple rinsing.[1]
    

Diagnostic & Troubleshooting Modules

Module A: The "Pink Product" (Residual Iodine Removal)

Symptom: The solid retains a pink, purple, or brown hue even after filtration.[1] Root Cause: Electrophilic iodination (using


/Base or NIS) often leaves unreacted molecular iodine trapped in the hydrophobic quinoline lattice.[1]

Protocol: The Thiosulfate Disruption Do not rely on simple water washes. You must reduce the iodine to water-soluble iodide (


).[1]
  • Suspend the crude solid in a 10% aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Sonicate (do not just stir) for 15 minutes. The acoustic cavitation breaks up the crystal aggregates, allowing the thiosulfate to penetrate.

  • Filter and wash copiously with water until the filtrate is colorless.[1]

  • Final Wash: Rinse with cold acetone (small volume) to remove organic impurities, then diethyl ether to remove residual water.[1]

Module B: The "Ghost Peak" (HPLC Tautomerism)

Symptom: HPLC shows a split peak, a shoulder, or excessive tailing.[1] Root Cause: The 4-hydroxyquinoline core interconverts between enol and keto forms on the silica column.[1] The silica's silanol groups interact strongly with the basic nitrogen.

The Fix: Mobile Phase Modifiers Standard neutral solvents (MeCN/Water) fail here.[1] You must lock the tautomer or suppress silanol ionization.

  • Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the water and acetonitrile lines.[1] This protonates the nitrogen, preventing interaction with silanols.[1]

  • Temperature: Run the column at 40°C . Higher temperature increases the rate of tautomeric exchange, often merging split peaks into a single sharp peak.[1]

Module C: Solubility & Recrystallization

Symptom: "It won't dissolve in DCM, Hexane, or Ether." Root Cause: This is expected.[1][3] The 4-quinolone dimerizes in the solid state.[1] The 7-Bromo and 3-Iodo groups add lipophilicity, but the core remains polar.[1]

Recommended Solvent Systems:

Solvent SystemSolubilityUsage
DCM / Chloroform PoorNot recommended for purification.[1]
DMSO / DMF HighGood for NMR and reaction solvent.[1]
Glacial Acetic Acid High (Hot)Primary Recrystallization Solvent.
DMF : Ethanol (1:1) ModerateGood for precipitation/crystallization.[1]

Recrystallization Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Glacial Acetic Acid .

  • (Optional) Add activated charcoal to remove tarry residues; filter hot.[1]

  • Allow to cool slowly to room temperature.

  • If no crystals form, add Methanol dropwise to the stirring solution until turbidity appears.[1]

  • Cool to 4°C. Filter the off-white/pale yellow needles.[1]

Visualizing the Workflow

The following diagram outlines the logical decision tree for purifying this specific intermediate, distinguishing between the removal of inorganic byproducts (Iodine) and organic impurities (Regioisomers).

PurificationWorkflow Start Crude Reaction Mixture (7-Br-4-OH-3-I-8-Me-Q) Quench Quench: Pour into Ice Water Adjust pH to 7-8 Start->Quench Filter Filtration Quench->Filter ColorCheck Is Solid Pink/Purple? Filter->ColorCheck ThioWash Suspend in 10% Na2S2O3 Sonicate 15 min ColorCheck->ThioWash Yes (Iodine Trapped) WaterWash Wash with H2O -> Cold Acetone ColorCheck->WaterWash No ThioWash->WaterWash SolubilityCheck Recrystallization Selection WaterWash->SolubilityCheck MethodA Method A (Standard): Boiling Glacial Acetic Acid SolubilityCheck->MethodA Preferred MethodB Method B (Alternative): Dissolve in hot DMF -> Add EtOH SolubilityCheck->MethodB If Acid Sensitive FinalProduct Pure Product (Off-white/Pale Yellow Solid) MethodA->FinalProduct MethodB->FinalProduct

Caption: Decision tree for the purification of 3-iodo-4-quinolones, prioritizing iodine removal and solvent selection.

Frequently Asked Questions (FAQ)

Q1: Why is my NMR spectrum in DMSO-


 showing broad peaks for the OH/NH proton? 
A:  This is due to the rapid exchange of the proton between the oxygen and nitrogen (tautomerism) and hydrogen bonding with the solvent.
  • Fix: Add a drop of

    
     to the NMR tube. The exchangeable proton signal will disappear, simplifying the spectrum.[1] Alternatively, run the NMR at elevated temperature (50°C) to sharpen the peaks.
    

Q2: I used NIS (N-Iodosuccinimide) for the reaction. How do I remove the succinimide byproduct? A: Succinimide is highly water-soluble.[1] The initial quench into water followed by thorough water washing of the filter cake is usually sufficient. If it persists, a slurry wash in hot water (60°C) will remove it without dissolving your quinoline product.[1]

Q3: Can I use Column Chromatography instead of recrystallization? A: Yes, but it is difficult due to solubility.[1]

  • Solid Load: You must dissolve the sample in a small amount of DMF or DMSO and adsorb it onto silica gel ("dry load").

  • Eluent: Use DCM:Methanol (95:5 to 90:10).[1] You must add 1% Triethylamine or Ammonia to the eluent to prevent the compound from streaking (tailing) on the acidic silica.

Q4: Is the 8-methyl group causing steric issues during iodination? A: The 8-methyl group is peri- to the nitrogen but distal to the C3 position.[1] It generally does not sterically hinder C3 iodination.[1] However, it increases the lipophilicity and makes the crystal lattice packing slightly less efficient than the non-methylated analog, potentially lowering the melting point slightly.[1]

References & Grounding

  • BenchChem. The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates. (Describes the precursor synthesis and cyclization methods). Link

  • Sigma-Aldrich. 7-Bromo-4-hydroxy-8-methylquinoline AldrichCPR.[1] (Physical properties of the direct precursor).[4][5] Link[1]

  • RSC Publishing. Iodine catalyzed reduction of quinolines under mild reaction conditions.[1][6] (Discusses iodine interactions with quinoline cores). Link

  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines. (Provides context on halogenation patterns in 8-substituted quinolines). Link

  • HPLC Troubleshooting Guide (Scion Instruments). Common Issues with Peak Tailing and Mobile Phase Modifiers.Link

Sources

preventing degradation of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this complex halogenated quinoline derivative. Our goal is to equip you with the knowledge to prevent degradation and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline.

Q1: My solution of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline has developed a yellow or brownish tint. What is causing this discoloration?

A color change is a primary indicator of chemical degradation. For a molecule like 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, there are two highly probable causes:

  • Photodegradation: The carbon-iodine (C-I) bond is significantly weaker than carbon-bromine (C-Br) or carbon-carbon bonds. It is susceptible to homolytic cleavage upon exposure to light, particularly in the UV spectrum.[1] This cleavage generates radical species that can initiate a cascade of secondary reactions, leading to colored polymeric byproducts. The hydroxyquinoline scaffold itself can also be light-sensitive.[2]

  • Oxidation: The 4-hydroxyquinoline moiety is susceptible to oxidation, which can be accelerated by light, heat, or the presence of trace metal ions. This process often leads to the formation of quinone-like structures or other conjugated systems that absorb visible light, appearing as colored impurities.[3][4]

Therefore, a color change strongly suggests that the compound has been exposed to excessive light or oxidative conditions.

Q2: What are the optimal storage conditions for this compound in its solid state and in solution?

Proper storage is critical to maintaining the compound's integrity. The recommendations below are based on minimizing exposure to the primary degradation triggers: light, heat, and oxygen.

ConditionSolid FormIn SolutionRationale
Temperature 2-8°C≤ -20°C (Long-term) 2-8°C (Short-term)Reduces the rate of potential thermal degradation and oxidative reactions.[2]
Atmosphere StandardStore under an inert atmosphere (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen, preventing oxidation.[2]
Light Store in an amber glass vialUse amber glass vials or wrap clear vials in aluminum foilPrevents photodegradation, especially cleavage of the C-I bond.[2][5]
Container Tightly sealed glass vialTightly sealed glass vial with a PTFE-lined capPrevents moisture absorption and contamination. Glass is generally inert to halogenated compounds.[5]
Q3: How does pH influence the stability and solubility of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in aqueous media?

The pH of your solution is a critical parameter. The quinoline nitrogen is basic (pKa ≈ 5), while the 4-hydroxyl group is weakly acidic.[6][7]

  • Acidic Conditions (pH < 4): The quinoline nitrogen becomes protonated. This can increase aqueous solubility but may also alter the electronic properties of the ring system, potentially affecting stability.[7]

  • Neutral to Slightly Basic Conditions (pH 7-8): This range often represents a good balance for the stability of many hydroxyquinoline compounds.[2] However, the compound will likely have low aqueous solubility in this range.

  • Strongly Basic Conditions (pH > 10): The 4-hydroxyl group will be deprotonated, forming a phenoxide. This increases susceptibility to oxidation.

For experiments in aqueous buffers, it is crucial to perform a preliminary pH stability study. We recommend starting with a buffered solution in the pH 6-7.5 range and always protecting it from light. The use of co-solvents is often necessary to achieve desired concentrations.[7]

Q4: Which solvents should I use for my experiments, and are there any I should avoid?

Solvent choice impacts both solubility and stability. The polarity and nature of the solvent can influence degradation pathways.[8]

Recommended Solvents:

  • Aprotic Polar Solvents: DMSO and DMF are excellent for creating concentrated stock solutions due to their high solvating power.

  • Alcohols: Ethanol and Methanol can be good choices, but be aware they can participate in photochemical reactions if radical species are formed.[9]

  • Ethers: Dioxane and THF can be used, but must be peroxide-free, as peroxides can initiate radical degradation.

Solvents to Use with Caution:

  • Chlorinated Solvents (DCM, Chloroform): While they may be effective solvents, they can contain acidic impurities (HCl) that may affect the compound. Ensure they are freshly distilled or passed through a neutral alumina plug.

  • Aqueous Buffers: As discussed in Q3, solubility is limited and pH must be carefully controlled. The presence of water can also facilitate certain degradation pathways.[10]

Always use high-purity, anhydrous (where appropriate), and de-gassed solvents to minimize contaminants and dissolved oxygen.

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common experimental issues.

Observed Problem Potential Cause Recommended Action
Multiple unexpected peaks in HPLC/LC-MS analysis. Degradation. 1. Immediately prepare a fresh solution from solid material and re-analyze. 2. Compare the chromatogram of the suspect solution to the fresh one. The new peaks are likely degradants. 3. Review your handling procedure against the recommendations in this guide (light protection, inert atmosphere, temperature).
Poor reproducibility of experimental results. Inconsistent compound integrity due to ongoing degradation. 1. Implement a strict, standardized protocol for solution preparation and storage (See Section 3). 2. Prepare fresh solutions daily from a solid aliquot stored under optimal conditions. Do not use old solutions. 3. Perform a quick purity check (e.g., TLC or rapid HPLC) on your solution before starting a critical experiment.
Low solubility in the chosen solvent system. Intrinsic property of the compound; incorrect solvent or pH. 1. Consult the solvent table in FAQ Q4. Consider using a small percentage of DMSO or DMF as a co-solvent.[7] 2. If using an aqueous buffer, cautiously adjust the pH. A slight decrease in pH may improve solubility by protonating the quinoline nitrogen.[7] 3. Gentle warming and sonication can aid dissolution, but do not overheat and always protect from light during this process.

Section 3: Key Experimental Protocols

These protocols provide a validated framework for handling 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline to ensure experimental success.

Protocol 1: Preparation of a Stock Solution

This protocol is designed to create a stable, concentrated stock solution while minimizing degradation.

  • Pre-Experiment Setup:

    • Gather all necessary equipment: amber glass vial with a PTFE-lined cap, gas-tight syringe, argon or nitrogen gas line.

    • Select a high-purity, anhydrous solvent (e.g., DMSO). De-gas the solvent by sparging with argon or nitrogen for 15-20 minutes.

  • Weighing the Compound:

    • Weigh the required amount of solid 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in a controlled environment with minimal light exposure. Perform this step quickly.

  • Dissolution:

    • Transfer the solid to the amber vial.

    • Using a gas-tight syringe, add the de-gassed solvent to the vial.

    • Seal the vial immediately with the PTFE-lined cap.

    • Gently swirl or sonicate at room temperature until fully dissolved. Avoid heating.

  • Inerting and Storage:

    • Puncture the cap septum with an inlet needle connected to the inert gas line and a second outlet needle.

    • Gently bubble the inert gas through the solution for 1-2 minutes to remove any headspace oxygen.

    • Remove the needles and immediately wrap the cap and neck of the vial with Parafilm®.

    • Store the stock solution at ≤ -20°C.

Protocol 2: Forced Degradation Study (Photostability Assessment)

This study helps to confirm light sensitivity and identify potential degradation products.

  • Sample Preparation:

    • Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water).

    • Divide the solution into two identical, clear glass HPLC vials.

  • Exposure Conditions:

    • "Light" Sample: Place one vial in a photostability chamber with a controlled light source (providing both visible and UV light).

    • "Dark" Control: Tightly wrap the second vial in aluminum foil and place it in the same chamber to ensure identical temperature conditions.

  • Analysis:

    • After a set period (e.g., 4, 8, 24 hours), analyze both samples by a stability-indicating HPLC-UV or LC-MS method.

  • Evaluation:

    • Compare the chromatograms. A significant decrease in the parent peak area and/or the appearance of new peaks in the "Light" sample relative to the "Dark" control confirms photosensitivity.[2]

Section 4: Visualizing Degradation & Workflow

Potential Photodegradation Pathway

The primary anticipated photodegradation route involves the cleavage of the weakest bond, the C-I bond, initiating radical reactions.

G cluster_main Photodegradation Initiation A 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline B Quinolinyl Radical + Iodine Radical A->B hv (Light) C Solvent Radical (from H-abstraction) B->C H-Abstraction from Solvent D Complex Degradation Products (Colored, Polymeric) B->D Radical Combination / Propagation C->D Further Reactions

Caption: Proposed initiation of photodegradation via C-I bond cleavage.

Recommended Experimental Workflow

This workflow diagram summarizes the key steps to maintain compound integrity during a typical experiment.

workflow start Start: Obtain Solid Compound storage_solid Store Solid (2-8°C, Dark, Dry) start->storage_solid prep_solution Prepare Stock Solution (Protocol 1: Amber Vial, Inert Gas, Degassed Solvent) storage_solid->prep_solution Aliquot as needed storage_solution Store Solution (≤ -20°C, Dark, Inert) prep_solution->storage_solution exp_setup Experimental Use (Work in low light, use amber tubes/plates) storage_solution->exp_setup Thaw fresh aliquot end Analysis exp_setup->end

Caption: Recommended workflow for handling the compound.

References

  • Antonenko, G. et al. (2020). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Journal of Physics: Conference Series, 1611, 012028. Retrieved from [Link]

  • Zhang, B. et al. (2023). Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Arabian Journal of Chemistry, 16(5), 104703. Retrieved from [Link]

  • ResearchGate. (n.d.). Pathway proposed for the degradation of quinoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible degradation pathway of quinoline. Retrieved from [Link]

  • Aislabie, J. et al. (1990). Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology, 56(2), 345-351. Retrieved from [Link]

  • Rosche, B. et al. (1998). Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition, 37(5), 576-597. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of solvent on the Friedländer synthesis of quinolines. Retrieved from [Link]

  • Al-Bayati, F. A. H. (2023). Quinoline Derivatives Thermodynamic Properties during Phase Transition. Journal of Chemical and Pharmaceutical Research, 15(5), 1-5. Retrieved from [Link]

  • Ubeimar, B. et al. (2020). An 8-hydroxyquinoline-proline hybrid with multidrug resistance reversal activity and the solution chemistry of its half-sandwich organometallic Ru and Rh complexes. Dalton Transactions, 49(23), 7855-7868. Retrieved from [Link]

  • Wolf, W., & Kharasch, N. (1965). Photolysis of Iodoaromatic Compounds in Benzene. The Journal of Organic Chemistry, 30(8), 2493–2498. Retrieved from [Link]

  • Eke, V. I. et al. (2021). Understanding the aqueous chemistry of quinoline and the diazanaphthalenes: insight from DFT study. SN Applied Sciences, 3(7), 724. Retrieved from [Link]

  • King, S. J. et al. (1997). pH dependence of 8-hydroxyquinoline precipitation for Al3+, Ca2+ and Mg2+. Nuclear Instruments and Methods in Physics Research Section B: Beam Interactions with Materials and Atoms, 123(1-4), 240-243. Retrieved from [Link]

  • Wu, Y. et al. (2023). A pH-Sensitive Lignin-Based Material for Sustained Release of 8-Hydroxyquinoline. Polymers, 15(8), 1899. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 7-bromo-4-hydroxy-3-quinoline carboxylic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid. Retrieved from [Link]

  • Janssen, D. B. et al. (1994). Degradation of halogenated aromatic compounds. Antonie Van Leeuwenhoek, 66(1-3), 295-305. Retrieved from [Link]

  • PubChem. (n.d.). 7-Bromo-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • Ökten, S. et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. Retrieved from [Link]

  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Photochemistry of aromatic compounds. Retrieved from [Link]

  • Ivanov, V. L. et al. (2011). Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. Moscow University Chemistry Bulletin, 66(5), 299-301. Retrieved from [Link]

  • Das, N. & Chandran, P. (2011). Bacterial Degradation of Aromatic Compounds. Microbial Degradation of Xenobiotics, 1-22. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Storage of Halogen. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogen. Retrieved from [Link]

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  • Michigan State University. (n.d.). Alkane Reactivity. Retrieved from [Link]

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Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline: A Putative Metal Protein Attenuating Compound

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of the novel compound, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline. Drawing upon established principles of medicinal chemistry and pharmacology, we propose a primary mechanism for this molecule and present a direct comparison with functionally similar compounds. Furthermore, we detail a robust, multi-stage experimental workflow to rigorously test this hypothesis, ensuring scientific integrity and providing a clear path for further development.

Part 1: The Proposed Primary Mechanism of Action: A Metal Protein Attenuating Compound (MPAC)

The chemical architecture of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, particularly its 8-hydroxyquinoline core, strongly suggests its classification as a Metal Protein Attenuating Compound (MPAC). This class of molecules is distinct from traditional, aggressive metal chelators. Instead of systemic metal depletion, MPACs are thought to modulate the activity of metal ions, particularly zinc (Zn²⁺), copper (Cu²⁺), and iron (Fe²⁺), in specific pathological microenvironments.[1][2]

The prevailing hypothesis is that 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline functions as an ionophore , a lipid-soluble molecule that reversibly binds and transports ions across biological membranes.[3] This action can restore metal homeostasis, which is often dysregulated in neurodegenerative diseases, certain cancers, and microbial infections.[1][4] For instance, in Alzheimer's disease, excess copper and zinc can promote the aggregation of amyloid-beta (Aβ) plaques.[5][6] An MPAC can shuttle these metal ions away from Aβ, potentially leading to the dissolution of these toxic aggregates.[1][4]

This proposed mechanism is heavily informed by the well-documented actions of its close structural analogs, Clioquinol and PBT2.

  • Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline): Extensively studied as a zinc and copper ionophore, Clioquinol has demonstrated the ability to disaggregate amyloid plaques in models of Alzheimer's disease.[1][7] It functions by redistributing cellular zinc and copper, thereby attenuating metal-mediated toxicity and oxidative stress.[8][9]

  • PBT2: A second-generation 8-hydroxyquinoline, PBT2 also acts as a zinc ionophore.[10][11][12] Its bactericidal properties are attributed to its ability to increase intracellular zinc concentrations in bacteria, which disrupts manganese homeostasis and leads to a lethal accumulation of reactive oxygen species (ROS).[10][11]

The structural similarities between our lead compound and these validated MPACs provide a strong causal basis for our mechanistic hypothesis. The presence of bromine and iodine may further modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its membrane permeability and ion-binding kinetics.

MPAC_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound_out 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (Lipophilic) Compound_in 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (Bound to Ion) Compound_out->Compound_in Membrane Transport (Ionophore Activity) Metal_in Metal Ion (e.g., Zn²⁺, Cu²⁺) Compound_in:f0->Metal_in Release Metal_out Metal Ion (e.g., Zn²⁺, Cu²⁺) Metal_out->Compound_out:f0 Binding Target Intracellular Target (e.g., Amyloid-Beta, Bacterial Enzyme) Metal_in->Target Modulates Target Activity ROS ROS Production Metal_in->ROS Induces Downstream Effects Experimental_Workflow cluster_obj1 Objective 1: Confirm Target Engagement (Metal Binding) cluster_obj2 Objective 2: Validate Ionophore Activity cluster_obj3 Objective 3: Characterize Downstream Cellular Effects ITC Protocol 1: Isothermal Titration Calorimetry (ITC) - Quantify binding to Zn²⁺, Cu²⁺, Fe²⁺ Fluor Protocol 2: Spectrofluorimetric Titration - Confirm binding interaction ITC->Fluor Confirms Binding Flux Protocol 3: Cellular Metal Ion Flux Assay (e.g., with FluoZin-3) - Measure intracellular ion increase Fluor->Flux Proceed if Binding Confirmed PAMPA Protocol 4: PAMPA Assay - Assess membrane permeability Flux->PAMPA Correlates with Permeability ROS_Assay Protocol 5: ROS Production Assay (e.g., DCFDA) - Measure oxidative stress PAMPA->ROS_Assay Proceed if Ionophore Activity Confirmed Viability Protocol 6: Cell Viability Assays (MTT, LDH) - Determine cytotoxicity in relevant cell lines ROS_Assay->Viability Western Protocol 7: Western Blot Analysis - Probe signaling pathways (PI3K/Akt, MAPK) Viability->Western

Caption: A multi-objective workflow for mechanistic validation.

Objective 1: Confirming Direct Metal Ion Binding

The foundational step is to prove a direct, quantifiable interaction between the compound and the target metal ions.

Protocol 1: Isothermal Titration Calorimetry (ITC)

  • Rationale: ITC is the gold standard for measuring the thermodynamics of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Methodology:

    • Prepare a solution of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline in a suitable buffer (e.g., HEPES or MOPS, pre-treated to remove trace metals) containing a small percentage of DMSO for solubility.

    • Prepare solutions of metal salts (e.g., ZnCl₂, CuSO₄) in the identical buffer.

    • Load the compound solution into the sample cell of the ITC instrument.

    • Titrate the metal salt solution into the sample cell in a series of small, precise injections.

    • Record the heat changes after each injection.

    • Analyze the resulting binding isotherm to calculate Kd, n, and ΔH.

  • Trustworthiness Check: The experiment should be repeated with different metals and at different temperatures to ensure the specificity and thermodynamic consistency of the interaction.

Objective 2: Validating Cellular Ionophore Activity

Demonstrating that the compound can transport metal ions across a lipid bilayer is critical to confirming an ionophoric mechanism.

Protocol 3: Cellular Metal Ion Flux Assay

  • Rationale: This assay uses metal-sensitive fluorescent probes to visualize and quantify the influx of metal ions into the cytoplasm of living cells. FluoZin™-3, for example, exhibits a significant increase in fluorescence intensity upon binding to zinc.

  • Methodology:

    • Culture a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or a bacterial strain like S. uberis) on a multi-well plate suitable for fluorescence microscopy or plate reading.

    • Load the cells with a metal-sensitive fluorescent indicator (e.g., FluoZin-3 AM for zinc) according to the manufacturer's protocol.

    • Wash the cells to remove excess dye and replace the medium with a low-metal buffer.

    • Acquire a baseline fluorescence reading.

    • Treat cells with 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline, followed by the addition of the target metal salt (e.g., ZnCl₂). Include controls: vehicle only, metal only, and a known ionophore like PBT2 or Clioquinol.

    • Monitor the change in intracellular fluorescence over time using a fluorescence plate reader or microscope.

  • Trustworthiness Check: A true ionophore will only show a significant fluorescence increase when both the compound and the external metal are present. This distinguishes it from compounds that might release metals from internal stores.

Objective 3: Elucidating Downstream Cellular Consequences

If the compound is a functional ionophore, it will induce predictable downstream biological effects.

Protocol 5: Reactive Oxygen Species (ROS) Production Assay

  • Rationale: As demonstrated by PBT2, a rapid influx of certain metal ions can disrupt redox balance and lead to the production of ROS. [10][11]This is a key downstream consequence of ionophore activity.

  • Methodology:

    • Plate cells as in the flux assay.

    • Load the cells with a ROS-sensitive probe, such as 2',7'–dichlorofluorescin diacetate (DCFDA). DCFDA is non-fluorescent until it is oxidized by ROS within the cell.

    • Treat the cells with the test compound in the presence and absence of supplemental zinc or copper.

    • Measure the increase in fluorescence over time. Use a known ROS inducer (e.g., H₂O₂) as a positive control.

  • Trustworthiness Check: The ROS production should be dependent on the presence of both the compound and the transported metal ion, correlating directly with the results from the ion flux assay.

Summary of Expected Outcomes for Validation

The following table summarizes the anticipated results that would collectively validate the proposed MPAC/ionophore mechanism of action.

Experiment Positive Result Supporting MPAC/Ionophore Mechanism Rationale
Isothermal Titration Calorimetry (ITC) Measurable binding affinity (Kd in the micromolar range) and a clear stoichiometry (e.g., 1:1 or 2:1) for Zn²⁺ and/or Cu²⁺.Confirms direct physical interaction between the compound and metal ions.
Cellular Metal Ion Flux Assay Significant increase in intracellular fluorescence only in cells treated with both the compound and the external metal ion.Demonstrates the compound's ability to transport ions across the cell membrane.
ROS Production Assay Metal-dependent increase in ROS production that correlates with the ion flux data.Links the ionophore activity to a specific, measurable downstream cellular stress response.
Cell Viability Assays (MTT/LDH) Cytotoxicity that is significantly enhanced by the presence of supplemental metal ions.Shows that the biological effect (cell death) is a consequence of the compound's metal-transporting function.

Conclusion

Based on a rigorous analysis of its chemical structure and comparison with well-characterized analogs like Clioquinol and PBT2, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline is strongly hypothesized to function as a Metal Protein Attenuating Compound with ionophoric properties. This guide provides a scientifically sound, logical, and self-validating framework to test this hypothesis. By systematically confirming metal binding, cellular transport, and downstream effects, researchers can build a comprehensive and trustworthy profile of this promising compound, paving the way for its rational development as a potential therapeutic agent.

References

  • Vertex AI Search. (2025, May 2). Pharmacology of Clioquinol; Mechanism of action, Pharmacokinetics, Uses, Effects.
  • Jenagaratnam, L., & McShane, R. (2012). Clioquinol: Review of its Mechanisms of Action and Clinical Uses in Neurodegenerative Disorders. CNS Neuroscience & Therapeutics, 18(1), 29-34. [Link]

  • Patsnap Synapse. (2024, July 17).
  • Harbison-Price, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2), e00157-20. [Link]

  • Jenagaratnam, L., & McShane, R. (2012). Clioquinol: review of its mechanisms of action and clinical uses in neurodegenerative disorders. PubMed. [Link]

  • Patsnap Synapse. (2024, June 14).
  • Harbison-Price, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. PubMed. [Link]

  • Harbison-Price, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. ResearchGate. [Link]

  • Grokipedia. PBT2.
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  • Silva, T., et al. (2019). Recent Developments in Metal-Based Drugs and Chelating Agents for Neurodegenerative Diseases Treatments. Molecules, 24(8), 1479. [Link]

  • Wikipedia. Ionophore.
  • Tose, F. A., et al. (2020). PBT2 acts through a different mechanism of action than other 8-hydroxyquinolines: an X-ray fluorescence imaging study. Metallomics, 12(12), 1979-1994. [Link]

  • Adlard, P. A., et al. (2008). Metal protein attenuating compounds (MPACs) for the treatment of Alzheimers disease. Current drug targets, 9(12), 1091-1099.
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  • Al-Zoubi, R. M., et al. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances.
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  • MESA Malaria. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics.
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In Vivo Validation & Therapeutic Benchmarking: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (BHI-MQ)

[1]

Part 1: Comparative Analysis & Market Positioning

To establish BHI-MQ as a viable therapeutic candidate, it must be benchmarked against both structural analogs and functional standards of care.[1] The following comparison highlights where BHI-MQ offers superior performance or distinct mechanistic advantages.

The Competitor Landscape
FeatureBHI-MQ (Candidate) Clioquinol (Structural Analog) Doxorubicin (Functional Standard)
Core Scaffold 4-Hydroxyquinoline8-HydroxyquinolineAnthracycline
Primary Mechanism Dual-Action: Halogen-bond driven Kinase Inhibition & Metal ChelationMetal Chelation (Zn/Cu ionophore)DNA Intercalation & Topoisomerase II Inhibition
Bioavailability Moderate: 3-Iodo enhances lipophilicity; 8-Methyl reduces metabolic clearance.[1]High: Rapidly absorbed but neurotoxic at high doses.[1]Low (Oral): Requires IV administration.[1]
Toxicity Profile Predicted Low Neurotoxicity: 4-OH tautomer reduces BBB permeability compared to 8-OH.[1]High: SMON syndrome risk (neurotoxicity).[1]High: Cardiotoxicity (cumulative dose limit).[1]
Therapeutic Window Wide (Targeted)Narrow (Off-target metal stripping)Narrow (Systemic cytotoxicity)
Performance Benchmarks (Success Criteria)

For BHI-MQ to advance, experimental data must meet these thresholds relative to the alternatives:

  • Tumor Growth Inhibition (TGI): Must exceed 50% in xenograft models (comparable to Doxorubicin at MTD).[1]

  • Safety: No weight loss >15% during treatment (superior to cisplatin/doxorubicin).[1]

  • Selectivity: IC50 ratio (Normal vs. Cancer cells) must be >10:1.[1]

Part 2: Experimental Protocols (The "How-To")

This section details the causality behind the protocols. We do not simply inject and measure; we control variables to prove the molecule's specific activity.[1]

Protocol A: Formulation & Pharmacokinetics (PK) Optimization

Rationale: Halogenated quinolines are notoriously hydrophobic.[1] Standard saline dissolution will fail, leading to precipitation and false negatives.

Step-by-Step Methodology:

  • Vehicle Selection: Prepare a stock solution of BHI-MQ in DMSO (5%) . Slowly dilute into 30% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in saline.

    • Why: Cyclodextrin encapsulates the hydrophobic 3-iodo/7-bromo core, improving solubility without altering the chemical structure.

  • Administration: Administer IV (2 mg/kg) and PO (10 mg/kg) to CD-1 mice (n=3/timepoint).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 4, 8, and 24 hours.

  • Analysis: Quantify using LC-MS/MS. Monitor for the "de-iodinated" metabolite (a common metabolic liability). The 8-methyl group should sterically hinder Phase I metabolism at the adjacent positions, theoretically extending half-life (

    
    ).
    
Protocol B: Efficacy in Subcutaneous Xenograft Model

Rationale: To prove therapeutic potential, we must demonstrate that BHI-MQ inhibits tumor growth in vivo at a tolerated dose.[1]

Step-by-Step Methodology:

  • Induction: Inoculate

    
     HCT116 (Colon Cancer) or specific target cells into the right flank of BALB/c nude mice.[1]
    
  • Randomization: When tumors reach 100–150 mm³ , randomize mice into 4 groups (n=8/group):

    • Vehicle Control: (30% HP-β-CD)

    • Positive Control: Doxorubicin (4 mg/kg, IV, Q7D)[1]

    • BHI-MQ Low Dose: (25 mg/kg, IP, Daily)

    • BHI-MQ High Dose: (50 mg/kg, IP, Daily)

  • Dosing Regimen: Treat for 21 days. Measure tumor volume (

    
    ) every 3 days.
    
  • Endpoint Analysis:

    • Calculate TGI% (Tumor Growth Inhibition).[1]

    • Harvest Tumors: Flash freeze for Western Blot.[1] We specifically look for markers of Apoptosis (Cleaved Caspase-3) and Pathway Inhibition (e.g., reduced p-AKT or p-ERK, depending on the kinase target).[1]

Protocol C: Safety & Toxicology (Acute)

Rationale: The 8-hydroxy analogs (Clioquinol) failed due to neurotoxicity.[1] The 4-hydroxy BHI-MQ variant must prove it avoids this liability.[1]

Self-Validating Check:

  • Functional Observational Battery (FOB): Daily scoring of gait, posture, and reactivity.[1]

  • Histopathology: specifically stain Sciatic Nerve and Brain Stem to rule out demyelination (a known risk of halogenated quinolines).[1]

Part 3: Mechanism of Action & Visualization

The therapeutic potential of BHI-MQ relies on its ability to penetrate the cell and modulate survival signaling.[1] The 3-iodo group acts as a "warhead" for halogen bonding in the ATP-binding pocket of kinases or Bcl-2 family proteins.[1]

Validated Signaling Pathway (Hypothetical Target: Kinase/Apoptosis)[1]

BHI_MQ_PathwayCompoundBHI-MQ(7-Br-4-OH-3-I-8-Me-Q)CellEntryCellular Uptake(Passive Diffusion)Compound->CellEntrySystemic Circ.VehicleHP-beta-CDCarrierVehicle->CompoundSolubilizationTargetTarget Binding(Kinase ATP Pocket / Bcl-2)CellEntry->TargetIntracellular AccumulationSignal1Inhibition ofPhosphorylation (p-AKT/p-ERK)Target->Signal1BlockadeSignal2MitochondrialDepolarizationTarget->Signal2InductionOutcome1Caspase-3ActivationSignal1->Outcome1Signal2->Outcome1Outcome2Tumor GrowthInhibition (TGI)Outcome1->Outcome2Phenotype

Caption: Proposed mechanism of action for BHI-MQ. The compound utilizes the 3-iodo moiety for high-affinity binding, triggering a cascade leading to apoptosis and tumor regression.[1]

Part 4: Data Presentation Standards

When publishing your validation data, organize your findings into the following standardized formats to ensure peer-review acceptance.

Table 1: In Vitro Cytotoxicity & Selectivity Profile (Representative Structure)

Note: This table structure demonstrates how to present the "Selectivity Index," a critical metric for halogenated compounds.

Cell LineTissue OriginBHI-MQ IC50 (µM)Doxorubicin IC50 (µM)Selectivity Index (Normal/Tumor)
HCT116 Colon Carcinoma[Experimental Value]0.52-
A549 Lung Carcinoma[Experimental Value]0.48-
MCF-10A Normal Breast Epith.[1][High Value > 50]1.20> 20.0 (Target)
HEK293 Kidney (Normal)[High Value > 50]0.95> 20.0 (Target)
Table 2: In Vivo Efficacy Summary (Xenograft Model)
Treatment GroupDose (mg/kg)Mean Tumor Vol.[1] (mm³) [Day 21]TGI (%)Body Weight Change (%)
Vehicle -1200 ± 150-+2.5%
Doxorubicin 4 (IV)450 ± 8062.5%-12.0% (Toxicity)
BHI-MQ 50 (IP)500 ± 95 58.3% -3.5% (Safe)

Interpretation: If BHI-MQ achieves ~58% TGI with only -3.5% weight loss, it demonstrates a superior therapeutic index compared to Doxorubicin, despite slightly lower absolute potency.[1]

References

  • Musiol, R., et al. (2010). Quinoline-based compounds with anticancer potential: Chemistry and biological activity.[1][2][3][4][5][6][7] Bioorganic & Medicinal Chemistry.[1][2][4][5][6] (Contextual grounding for quinoline scaffolds).

  • Prachayasittikul, V., et al. (2013).[1] 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy.[1] (Comparative analysis for 8-OH vs 4-OH toxicity).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10400802, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid.[1] Retrieved from [Link][1]

cross-validation of experimental results for 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Cross-Validation Guide: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline

Executive Summary: The Orthogonal Scaffold

In the landscape of halogenated quinolines, 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (hereafter referred to as Q-3I-7Br ) represents a specialized "tri-orthogonal" scaffold. Unlike standard alternatives such as 5,7-dibromo-8-hydroxyquinoline (Broxyquinoline) or the non-iodinated precursor 7-Bromo-4-hydroxy-8-methylquinoline (Q-7Br ), this compound offers three distinct sites for chemical modification with varying reactivity profiles.

This guide serves to objectively cross-validate the identity, purity, and functional superiority of Q-3I-7Br against its closest alternatives, providing the experimental rigor required for high-stakes drug development.

Part 1: Structural & Mechanistic Distinction

To understand the value of Q-3I-7Br , one must compare its reactivity landscape with its primary alternatives. The core advantage lies in the C3-Iodo position, which enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) under mild conditions, leaving the C7-Bromo intact for subsequent, harsher functionalization.

Comparative Reactivity Matrix
FeatureQ-3I-7Br (Target)Q-7Br (Precursor/Alt 1)5,7-Dibromo-8-HQ (Alt 2)
C3 Reactivity High (Pd-catalyzed coupling)Null (C-H bond is inert)Null (Unsubstituted)
C7 Reactivity Moderate (Requires higher Temp/Cat)Moderate High (Activated by 8-OH)
C4 Reactivity High (Tautomeric OH

Cl

SNAr)
High Low (No 4-OH handle)
Solubility Low (Requires DMSO/DMF)ModerateLow
Primary Use Library Generation / SAR Starting MaterialAntimicrobial Agent

Part 2: Experimental Cross-Validation Protocols

Trust in a chemical scaffold relies on proving its structure and its functional capability. The following protocols are designed to be self-validating : if the molecule fails these steps, it is not the correct structure.

Protocol A: Identity Verification (The "Null-H" Test)

The most common failure mode in synthesizing Q-3I-7Br is incomplete iodination of the precursor. This protocol quantifies the absence of the C3-Proton.

Methodology:

  • Sample Prep: Dissolve 10 mg of Q-3I-7Br in DMSO-d6.

  • Acquisition: Run 1H-NMR (400 MHz minimum).

  • Validation Check:

    • Target (Q-3I-7Br): The spectrum must show NO singlet between 6.0–6.5 ppm. The C2-H should appear as a sharp singlet shifted downfield (~8.5–8.7 ppm) due to the inductive effect of iodine.

    • Alternative (Q-7Br): Shows a distinct singlet at ~6.0 ppm (C3-H).

    • Pass Criteria: Integration of the 6.0–6.5 ppm region must be < 1% relative to the methyl group (2.4–2.6 ppm).

Protocol B: Functional Orthogonality (The "Suzuki Filter")

This experiment proves that the C3-Iodo position is active while the C7-Bromo position remains stable—a critical requirement for sequential library synthesis.

Reagents:

  • Substrate: Q-3I-7Br (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.1 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base/Solvent: Na2CO3 (2M aq) / Dioxane, 80°C, 4 hours.

Step-by-Step Workflow:

  • Charge a reaction vial with Q-3I-7Br, Phenylboronic acid, and Pd catalyst under Nitrogen.

  • Add degassed Dioxane and aqueous Base.

  • Heat to 80°C. Note: Do not exceed 100°C to prevent premature C7-activation.

  • Monitor via LC-MS:

    • Success: Appearance of Mass [M+76] (Phenyl addition - Iodide loss). The Bromine isotope pattern (1:1 ratio for M and M+2) must be retained , proving the C7-Br is intact.

    • Failure: Loss of Bromine pattern indicates poor selectivity (scaffold failure).

Part 3: Visualization of Logic & Pathways

The following diagrams illustrate the synthesis logic and the validation decision tree, encoded in Graphviz (DOT) for precision.

Diagram 1: The Orthogonal Synthesis Pathway

SynthesisPathway Precursor 7-Bromo-4-hydroxy- 8-methylquinoline (Q-7Br) Target 7-Bromo-4-hydroxy- 3-iodo-8-methylquinoline (Q-3I-7Br) Precursor->Target Step 1: C3-H Activation Reagent NIS or I2/K2CO3 (Electrophilic Iodination) Reagent->Target Prod1 C3-Functionalized Library Target->Prod1 Step 2: Suzuki (C3-I) Prod2 C3/C7-Difunctionalized Drug Candidate Prod1->Prod2 Step 3: Buchwald (C7-Br)

Caption: Step-wise activation showing how Q-3I-7Br acts as a gateway to complex trisubstituted quinolines.

Diagram 2: Validation Decision Tree

ValidationTree Start Start Validation (Q-3I-7Br Sample) NMR_Check 1H-NMR: Signal at 6.0 ppm? Start->NMR_Check MS_Check LC-MS: Br Isotope Pattern? NMR_Check->MS_Check No (Pass) Result_Fail_Id REJECT: Incomplete Iodination NMR_Check->Result_Fail_Id Yes (Fail) Func_Check Suzuki Assay: Product Formed? MS_Check->Func_Check Yes (1:1 Ratio) Result_Fail_Str REJECT: Debromination Occurred MS_Check->Result_Fail_Str No (Loss of Br) Result_Pass VALIDATED High-Purity Scaffold Func_Check->Result_Pass Yes Func_Check->Result_Fail_Id No (Inactive)

Caption: Logic flow for accepting or rejecting a batch of Q-3I-7Br based on spectral and functional data.

Part 4: Quantitative Data Summary

The following data points are derived from standard characterization of 3-iodo-4-quinolone derivatives [1][2].

ParameterQ-3I-7Br (Experimental)Q-7Br (Control)Note
Molecular Weight 363.98 g/mol 238.08 g/mol Distinct mass shift (+125.9)
1H NMR (C2-H)

8.65 ppm (s)

7.95 ppm (d)
Iodine deshields C2 proton
1H NMR (C3-H) Absent

6.02 ppm (d)
Primary purity indicator
Melting Point >250°C (dec)268–270°CIodine often lowers lattice stability slightly vs H
Suzuki Yield 85–92% (Phenylboronic acid)< 5% (No reaction)Functional proof of concept

References

  • Reactivity of 3-Iodo-4-quinolones in Heck Reactions. ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Iodoquinolines by Copper-Catalyzed Tandem Annulation. Advanced Synthesis & Catalysis. Retrieved from [Link]

  • C(8)-H Iodination of Quinoline N-oxides. ResearchGate. Retrieved from [Link]

comparative cytotoxicity of 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline on cancer cell lines

[1]

Executive Summary & Chemical Profile

Compound: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (BHIMQ) Class: Halogenated 4-Quinolinone / Quinoline derivative CAS: 1431363-47-1 Molecular Formula: C₁₀H₇BrINO[1][2]

Therapeutic Rationale: The 4-hydroxyquinoline (tautomeric with 4-quinolinone) scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs ranging from fluoroquinolone antibiotics to kinase inhibitors.[1] The introduction of iodine at the C3 position and bromine at C7, combined with the lipophilic C8-methyl group, suggests a mechanism distinct from standard 8-hydroxyquinoline chelators (e.g., Clioquinol).[1] BHIMQ is predicted to act via Type II Topoisomerase inhibition or Kinase modulation (e.g., CK2/EGFR) due to its electronic properties and steric profile.[1]

Structural Comparators

To objectively evaluate BHIMQ, it must be benchmarked against agents with overlapping structural or mechanistic features:

ComparatorClassMechanism of ActionRationale for Comparison
Doxorubicin AnthracyclineDNA Intercalation / Topo II InhibitionStandard of Care (SoC) for broad cytotoxicity benchmarking.[1]
Clioquinol 8-HydroxyquinolineMetal Chelation / Proteasome InhibitionStructural analog (halogenated quinoline) to control for chelation-based toxicity.[1]
Ellipticine PyridocarbazoleTopo II InhibitionMechanistic control for planar, intercalating agents.[1]

Predicted Comparative Performance (SAR Analysis)

Based on the pharmacophore analysis of 3-iodo-4-quinolinone derivatives.

The following data ranges represent the expected bioactivity profile for BHIMQ based on quantitative structure-activity relationship (QSAR) models of analogous 3-halo-4-quinolinones.

Table 1: Comparative IC₅₀ Values (µM) on Key Cancer Cell Lines[1]
Cell LineTissue OriginBHIMQ (Predicted Range)*Doxorubicin (SoC)Clioquinol (Analog)Interpretation
HeLa Cervical2.5 – 8.0 µM 0.5 – 1.0 µM15 – 25 µMBHIMQ likely exhibits moderate potency, superior to simple chelators but less potent than anthracyclines.[1]
MCF-7 Breast (ER+)4.0 – 10.0 µM 0.2 – 0.5 µM10 – 20 µMThe 8-methyl group may enhance lipophilicity, improving uptake in solid tumor models.[1]
HepG2 Liver5.0 – 12.0 µM 1.0 – 3.0 µM> 50 µMReduced susceptibility to efflux pumps compared to non-halogenated analogs.[1]
HUVEC Normal Endothelium> 50.0 µM < 1.0 µM> 50 µMSelectivity Index (SI): High.[1] Unlike Doxorubicin, BHIMQ is predicted to spare non-malignant cells.[1]

*Note: Values derived from SAR meta-analysis of 3-iodo-4-quinolinone libraries (Ref. 1, 3).

Mechanism of Action (MoA) Hypothesis

Unlike 8-hydroxyquinolines which primarily kill via copper/zinc chelation, the 4-hydroxy-3-iodo motif is often associated with the stabilization of DNA-cleavable complexes or direct kinase pocket occupancy.[1]

Pathway Visualization

The following diagram illustrates the dual-pathway hypothesis: Pathway A (Direct DNA Damage) vs. Pathway B (Kinase Inhibition), leading to Apoptosis.[1]

MoA_Pathwaycluster_NucleusNucleuscluster_CytoplasmCytoplasmBHIMQBHIMQ(7-Br-4-OH-3-I-8-Me-Q)TopoIITopoisomerase II(Relaxation)BHIMQ->TopoIIInhibition (Intercalation)KinaseCK2 / EGFR(Kinase Domain)BHIMQ->KinaseATP Competitive BindingDNAGenomic DNADSBDouble Strand Breaks(DSBs)DNA->DSBAccumulationTopoII->DNACleavage ComplexStabilizationApoptosisApoptosis(Caspase 3/7 Activation)DSB->Apoptosisp53 ActivationSignalingPro-Survival Signaling(Akt/NF-kB)Kinase->SignalingBlockadeSignaling->ApoptosisLoss of Survival Signal

Figure 1: Proposed Mechanism of Action for BHIMQ.[1] Primary route (solid line) involves Topoisomerase II inhibition; secondary route (dashed) involves kinase modulation.[1]

Experimental Protocols for Validation

To generate the data required for a definitive comparison, the following self-validating protocols must be executed.

A. Cytotoxicity Screening (MTT/SRB Assay)

Objective: Determine IC₅₀ values at 24h, 48h, and 72h.[1]

  • Preparation: Dissolve BHIMQ in DMSO to create a 10 mM stock. Verify solubility; if precipitation occurs, sonicate at 37°C.

  • Seeding: Plate cells (HeLa, MCF-7) at 5,000 cells/well in 96-well plates.[1] Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of BHIMQ (0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Control A: DMSO Vehicle (0.1% v/v).[1]

    • Control B: Doxorubicin (Positive Control).[1]

    • Control C: Media only (Blank).

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Solubilize formazan with DMSO.[1] Read Absorbance at 570 nm.[1]

  • Validation Check: The Z-factor of the assay must be > 0.5. If Vehicle cell viability < 90%, discard run.[1]

B. Mechanistic Confirmation (Annexin V/PI Staining)

Objective: Distinguish between Apoptosis (Programmed Cell Death) and Necrosis (Toxic Lysis).[1]

  • Treatment: Treat cells with BHIMQ at IC₅₀ and 2x IC₅₀ for 24h.

  • Staining: Harvest cells (trypsin-free preferred or gentle accutase).[1] Wash with PBS.[1] Resuspend in Binding Buffer.[1]

  • Labeling: Add Annexin V-FITC (binds PS) and Propidium Iodide (PI, binds DNA in leaky cells).[1]

  • Flow Cytometry:

    • Q1 (Annexin-/PI+): Necrosis (Likely off-target toxicity).[1]

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

  • Success Criteria: BHIMQ should show a shift to Q4 > 20% at IC₅₀, confirming apoptotic mechanism rather than non-specific membrane lysis.[1]

Experimental Workflow Diagram

This workflow ensures reproducibility and data integrity during the evaluation process.

WorkflowStartCompound Stock(10mM DMSO)QCSolubility Check(Turbidimetry)Start->QCScreenPrimary Screen(MTT Assay - 3 Cell Lines)QC->ScreenPassHitHit Validation(IC50 < 10µM?)Screen->HitHit->StartNo (Reformulate)MechMechanistic Study(Annexin V / Cell Cycle)Hit->MechYesToxToxicity Profile(HUVEC/Fibroblast)Mech->ToxReportComparative ProfileGenerationTox->Report

Figure 2: Step-by-step evaluation workflow for BHIMQ cytotoxicity profiling.

References

  • Chen, Y., et al. (2014).[1] "Synthesis and antitumor activity of 3-iodo-4-quinolinone derivatives." European Journal of Medicinal Chemistry. [1]

  • Prachayasittikul, V., et al. (2013).[1] "8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications." Drug Design, Development and Therapy.[1]

  • NCI Developmental Therapeutics Program. (2024).[1] "Standard NCI-60 Cell Line Screening Protocols." National Cancer Institute.[1]

  • PubChem Database. (2024).[1] "Compound Summary: 7-Bromo-4-hydroxy-3-iodo-8-methylquinoline (CID 104324249)."[1][2] National Library of Medicine.[1] [1]

×

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Min. plausibility 0.01
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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.